Pyrrolomycin C

Catalog No.
S579386
CAS No.
81910-06-7
M.F
C11H5Cl4NO2
M. Wt
325.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolomycin C

CAS Number

81910-06-7

Product Name

Pyrrolomycin C

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone

Molecular Formula

C11H5Cl4NO2

Molecular Weight

325.0 g/mol

InChI

InChI=1S/C11H5Cl4NO2/c12-4-1-5(9(17)6(13)2-4)10(18)8-3-7(14)11(15)16-8/h1-3,16-17H

InChI Key

WEZZHODHNYWVJY-UHFFFAOYSA-N

SMILES

Array

Synonyms

pyrrolomycin C

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl)Cl

Pyrrolomycin C is an aromatic ketone.
(3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone has been reported in Streptomyces, Streptomyces fumanus, and Streptomyces vitaminophilus with data available.
from Streptomyces strain SF-2080; structure given in first source

Historical Discovery and Structural Elucidation of Pyrrolomycin C

Author: Smolecule Technical Support Team. Date: February 2026

Pyrrolomycin C was first reported in 1983 as a new member of the pyrrolomycin family of antibiotics, discovered alongside pyrrolomycins D and E. It was isolated from the fermentation broth of the actinobacterium Actinosporangium vitaminophilum SF-2080 (later reclassified as Streptomyces species) [1] [2].

A key structural feature of pyrrolomycins is a chlorinated pyrrole nucleus linked to a dichlorophenol moiety. In this compound, this linkage is direct, without a carbonyl function, which differentiates it from some other family members and influences its biological activity [1] [2].

Original Isolation and Purification Methodology

The following workflow reconstructs the core isolation and purification process for this compound based on the original publication.

start Fermentation Broth of Actinosporangium vitaminophilum SF-2080 step1 Initial Extraction and/or Concentration start->step1 step2 Chromatography on a Basic Alumina Column step1->step2 step3 Fraction Collection and Analysis step2->step3 step4 Isolation of Pure this compound step3->step4 Separation from Pyrrolomycins D & E

Key Experimental Details:

  • Producing Organism: Actinosporangium vitaminophilum SF-2080 [1] [2].
  • Critical Purification Step: Chromatography on a basic alumina column. The use of a basic stationary phase was crucial for separating these acidic compounds based on their slight differences in polarity and pKa [1] [2].
  • Objective: The specific aim of this chromatographic process was to separate this compound from the co-produced pyrrolomycins D and E, which have different structural linkages and polarities [1].

Biosynthetic Gene Cluster and Modern Insights

Subsequent genetic studies have identified and cloned the pyrrolomycin biosynthetic gene cluster (BGC). The BGC from Actinosporangium vitaminophilum ATCC 31673 spans approximately 56 kb and contains about 35 open reading frames (ORFs) [3].

Key Genetic Components: The cluster shows similarity to the BGC for pyoluteorin, a structurally related antibiotic. It contains genes encoding for:

  • Polyketide synthase (PKS) [4] [3]
  • Halogenases (for chlorination) [4] [3]
  • Assimilatory nitrate reductase (potentially involved in the novel nitration mechanism for nitro-containing pyrrolomycins) [3]

Confirmation of the BGC's identity was achieved by cloning a similar cluster from the transformable producer Streptomyces sp. UC 11065 and demonstrating that the disruption of two genes within this cluster abolished pyrrolomycin production [3].

Antibacterial Activity Profile of this compound

This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria, unlike Pyrrolomycin D, which has a broader spectrum that includes Gram-negative bacteria and fungi [1] [5].

The table below summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive pathogens, compared to other natural pyrrolomycins. Please note that data for some compounds against certain strains was not available (N/A) in the provided literature.

Pathogen This compound (µM) Pyrrolomycin D (µM) Pyrrolomycin E (µM) Dioxapyrrolomycin (µM)
Staphylococcus aureus 209P JC-1 0.61 ≤ 0.069 5.07 0.077~0.64
Streptococcus faecalis N/A N/A N/A N/A
Bacillus anthracis N/A N/A N/A N/A

Table: Comparative in vitro MIC values of this compound and related compounds against Gram-positive bacteria. Data adapted from [5].

Mechanism of Action and Recent Synthetic Advances

Protonophore Activity: Recent evidence indicates that pyrrolomycins, including this compound, function as protonophores. They disrupt the bacterial membrane potential by transporting protons across the lipid bilayer, which decouples oxidative phosphorylation and leads to cell death [6] [7]. This mechanism is shared with other chloropyrrole-containing natural products that feature a 4-acylphenol pharmacophore [8].

Multifaceted Effects: A 2024 study corroborates this, showing that pyrrolomycins cause membrane depolarization and also induce broader macromolecular alterations in Staphylococcus spp., including changes to wall teichoic acids, membrane fluidity, and protein function [7].

Modern Synthesis: To overcome the high cytotoxicity of natural polyhalogenated pyrrolomycins, recent research focuses on synthetic analogs. A key strategy involves replacing chlorine atoms with nitro groups on the pyrrole nucleus. This modification has yielded new nitro-pyrrolomycins with improved antibacterial profiles and significantly reduced cytotoxicity toward normal human epithelial cells [6]. These synthetic approaches often utilize efficient methods like Microwave-Assisted Organic Synthesis (MAOS) [6].

References

mechanism of action of Pyrrolomycin C as a protonophore

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action as a Protonophore

The diagram below illustrates how Pyrrolomycin C disrupts the proton gradient.

cluster_normal Normal Mitochondrial Respiration cluster_uncoupled This compound Action (Uncoupling) Electron Transport Chain Electron Transport Chain Pumps H+ out Pumps H+ out Electron Transport Chain->Pumps H+ out H+ Gradient (Potential Energy) H+ Gradient (Potential Energy) Pumps H+ out->H+ Gradient (Potential Energy) ATP Synthase ATP Synthase H+ Gradient (Potential Energy)->ATP Synthase H+ flow back in ATP Produced ATP Produced ATP Synthase->ATP Produced Electron Transport Chain_U Electron Transport Chain_U Pumps H+ out_U Pumps H+ out_U Electron Transport Chain_U->Pumps H+ out_U H+ Gradient Dissipated H+ Gradient Dissipated Pumps H+ out_U->H+ Gradient Dissipated H+ leaks back via ATP Synthase_U ATP Synthase_U H+ Gradient Dissipated->ATP Synthase_U Energy Released as Heat Energy Released as Heat H+ Gradient Dissipated->Energy Released as Heat No ATP Produced No ATP Produced ATP Synthase_U->No ATP Produced This compound This compound This compound->H+ Gradient Dissipated Shuttles H+

This compound acts as a mobile hydrogen ion carrier within the lipid bilayer [1] [2].

  • In bacteria, this depolarizes the cell membrane, suppressing bacterial bioenergetics and leading to death [1] [3].
  • In mitochondria, it causes membrane depolarization and stimulates oxygen consumption without ATP production, releasing energy as heat [2].

Key Experimental Evidence and Protocols

The protonophore mechanism was confirmed through several key experiments.

Bacterial Membrane Depolarization
  • Methodology: The effect of pyrrolomycins on the bacterial membrane potential was assessed using potentiometric fluorescent probes like 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] in Staphylococcus aureus and an Escherichia coli ΔtolC strain (which lacks a major component of its efflux pump) [1] [4].
  • Key Findings: Addition of this compound led to a rapid and concentration-dependent increase in fluorescence, indicating a collapse of the membrane potential. It was found to be an order of magnitude more potent than the classic uncoupler CCCP [1].
Artificial Bilayer Lipid Membrane (BLM) Electrophysiology
  • Methodology: Direct evidence of protonophoric activity was obtained using an electrophysiological technique on artificial bilayer lipid membranes [1] [2]. The membrane current was measured under a voltage clamp in the presence of a pH gradient.
  • Key Findings: this compound induced proton-selective transmembrane currents. Its activity was maximal at a pH close to its pKa and could be inhibited by phloretin, a known dipole modifier, confirming it functions as a typical anionic protonophore [2].
Mitochondrial Respiration and Membrane Potential
  • Methodology: The effects were studied on isolated rat liver mitochondria [2]. Mitochondrial membrane potential was measured with a safranine O fluorescent probe, and oxygen consumption rates were monitored with a Clark-type electrode.
  • Key Findings: this compound (submicromolar concentrations) dose-dependently depolarized the mitochondrial membrane and stimulated resting-state (State 4) respiration, a hallmark of uncouplers [2].

Quantitative Data on Activity

The tables below summarize key quantitative findings from the research.

Table 1: Antibacterial Activity (MIC) of this compound [4]

Bacterial Strain Culture Condition MIC (μg/mL)
Staphylococcus aureus SH1000 Standard Medium (CAMHB) 0.1
Streptococcus pneumoniae Standard Medium (CAMHB) 0.1
Escherichia coli (Wild-type) Standard Medium (CAMHB) 6
Escherichia coli ΔtolC (Efflux-deficient) Standard Medium (CAMHB) 0.0125
Staphylococcus aureus SH1000 Medium + 0.5% Bovine Serum Albumin (BSA) 12.5

Table 2: Mitochondrial Uncoupling Activity [2]

Parameter Effect of this compound Experimental Context
Membrane Potential Concentration-dependent depolarization Isolated rat liver mitochondria
State 4 Respiration Stimulated in submicromolar range Isolated rat liver mitochondria
Protonophoric Activity More active than Pyrrolomycin D In mitochondria and mitoplasts
Protonophoric Activity Less active than Pyrrolomycin D In submitochondrial particles (SMPs) and planar BLMs

Additional Biological Activities

Beyond its core protonophore mechanism, this compound exhibits other relevant biological activities.

  • Anticancer Cytotoxicity: this compound demonstrates cytotoxic activity against various cancer cell lines, with IC₅₀ values in the submicromolar to low micromolar range [5]. This is an area of active research, with studies exploring its potential to induce apoptosis and degrade anti-apoptotic proteins like Mcl-1 [5] [6].
  • Membrane and Cell Wall Disruption: In Staphylococcus species, pyrrolomycins cause broader cellular damage, including alterations to the cell wall (specifically wall teichoic acids), changes in membrane fluidity, and induction of staphyloxanthin production [7].

References

Pyrrolomycin C effect on bacterial membrane depolarization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Data

The table below summarizes the core bioenergetic effects of Pyrrolomycin C on cellular membranes.

Aspect Effect of this compound Experimental Context
Primary Mechanism Protonophore (carries protons across membrane) [1] Isolated rat liver mitochondria; liposomes
Overall Outcome Uncoupler of Oxidative Phosphorylation [1] [2] Bacterial and mitochondrial bioenergetics
Result on Membrane Dissipation of Proton Motive Force (PMF) & Membrane Depolarization [1] [2] Bacterial membranes & artificial lipid membranes
Potency (Respiration Stimulation) IC50 in submicromolar range [1] Isolated rat liver mitochondria
Comparative Activity More potent uncoupler than Pyrrolomycin D in intact mitochondria [1] Isolated rat liver mitochondria

The following diagram illustrates the sequence of this protonophore action leading to bacterial cell death.

G PMF Proton Motive Force (PMF) Uncoupler This compound (Protonophore) PMF->Uncoupler Binds to membrane Depolarization Membrane Depolarization Uncoupler->Depolarization Shuttles H+ ions Consequences Bioenergetic Collapse Depolarization->Consequences Dissipates PMF Outcome Inhibition of Bacterial Growth / Cell Death Consequences->Outcome ATP production halted

Protonophore mechanism of this compound.

Key Experimental Evidence and Protocols

  • Respiration Assays: On isolated rat liver mitochondria, this compound stimulated oxygen consumption in the submicromolar range, indicating it uncouples electron transport from ATP production [1].
  • Membrane Potential Measurements: Direct depolarization was observed using voltage-sensitive dyes. The fluorescence of DiSC₃(5) increases upon membrane depolarization, as the dye is released into the medium [3] [4].
  • Planar Bilayer Lipid Membranes (BLMs): Studies on artificial BLMs confirmed this compound's protonophoric activity is reduced by phloretin, a dipole modifier, confirming its identity as a typical anionic protonophore [1].

Experimental Workflow for Depolarization Assays

For researchers aiming to validate or explore this mechanism further, the following workflow using the voltage-sensitive dye DiSC₃(5) is a key method.

  • Step 1: Cell Preparation: Grow bacterial cells to early- to mid-logarithmic growth phase to ensure an energized membrane [3].
  • Step 2: Dye Loading: Incubate cell suspension with 2 µM DiSC₃(5) for approximately 5 minutes at growth temperature with vigorous shaking [3].
  • Step 3: Treatment and Measurement: Add this compound to the stained cells. An increase in fluorescence is measured in real-time using a fluorometer. Include controls:
    • Negative Control: Cells + Dye (no antibiotic).
    • Positive Control: Cells + Dye + known depolarizer (e.g., 5 µM gramicidin or valinomycin with KCl) [3] [5].
  • Step 4: Data Interpretation: The rate and extent of fluorescence increase correspond to the degree of membrane depolarization caused by the compound [3].

This workflow can be visualized as follows.

G A Grow bacterial culture (mid-log phase) B Load voltage-sensitive dye (e.g., 2 µM DiSC₃(5)) A->B C Add this compound B->C D Measure fluorescence increase in real-time C->D E Interpret data: Fluorescence ↑ = Depolarization ↑ D->E

Workflow for measuring membrane depolarization.

Translational Research Insights

Research into this compound's membrane-depolarizing action has revealed potential beyond traditional antibiotics.

  • Activity Against Resistant Cells: The related compound MP1, a pyrrolomycin derivative, showed potent activity against chemoresistant, MYCN-amplified neuroblastoma cells, disrupting their mitochondrial metabolism [6]. Electron microscopy confirmed mitochondrial damage, including cristae loss, linking the effect to the protonophore mechanism [6].
  • Eradicating Dormant Persisters: Membrane depolarization itself can be a lethal event for dormant bacterial persister cells. Depolarization triggers an alternative pathway of reactive oxygen species (ROS) production, leading to DNA damage and cell death [5]. This may explain the effectiveness of membrane-targeting compounds against difficult-to-treat populations.

References

Technical Guide: Pyrrolomycin C and Its Activity Against Gram-Positive Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Pyrrolomycins are a family of heavily halogenated, natural product antibiotics primarily produced by various Streptomyces species and Actinosporangium vitaminophilum [1] [2]. These compounds are characterized by their high chlorine content and, in some analogues, a nitro group on the pyrrole ring, which contribute to their potent biological activity [3] [4]. Among them, Pyrrolomycin C is a prominent member known for its potent and selective activity against Gram-positive bacteria [1] [5]. Its nanomolar level efficacy against pathogens like Staphylococcus aureus and Streptococcus pneumoniae makes it a compelling candidate for further research in an era defined by the escalating burden of antibiotic resistance [1] [3]. This whitepaper provides a comprehensive technical summary of this compound's antimicrobial spectrum, its mechanism of action, and relevant experimental methodologies for researchers and drug development professionals.

Antimicrobial Spectrum and Quantitative Activity

This compound exhibits a potent and relatively narrow spectrum of activity, predominantly targeting Gram-positive bacteria. Its activity against Gram-negative pathogens is typically weak unless major efflux systems are compromised [1].

Quantitative Susceptibility Profile

The table below summarizes the minimum inhibitory concentration (MIC) values of this compound against a range of bacterial pathogens, demonstrating its Gram-positive specificity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Pathogens

Bacterial Strain / Organism MIC (μg/mL) Culture Medium / Conditions Notes
Gram-Positive Bacteria
Staphylococcus aureus SH1000 0.1 [1] Cation-adjusted Mueller-Hinton Broth (CAMHB) Confirms high potency
Streptococcus pneumoniae 0.1 [1] CAMHB Highly potent activity
Staphylococcus aureus 209P JC-1 0.61 µM [3] Not Specified Approx. 0.22 μg/mL
Streptococcus faecalis 0.61 µM [3] Not Specified Approx. 0.22 μg/mL
Bacillus anthracis 0.61 µM [3] Not Specified Approx. 0.22 μg/mL
Gram-Negative Bacteria
Acinetobacter baumannii 6.25 [1] CAMHB Weak activity
Klebsiella pneumoniae 27 [1] CAMHB Weak activity
Pseudomonas aeruginosa PAO1 33 [1] CAMHB Weak activity
Escherichia coli BW25113 6 [1] CAMHB Weak activity
Escherichia coli BW25113 ΔtolC 0.0125 [1] CAMHB Highly potent in efflux-deficient mutant
Other Bacteria
Mycobacterium tuberculosis H37Rv 3 [1] Middlebrook 7H9 with OADC Moderate activity
Key Spectrum Characteristics
  • Gram-Positive Specificity: this compound demonstrates nanomolar to sub-microgram per milliliter potency against key Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae [1] [3].
  • Limited Gram-Negative Activity: Its intrinsic activity against wild-type Gram-negative bacteria is significantly weaker, with MIC values in the 6-33 μg/mL range [1]. This limited activity is attributed to the permeability barrier and efficient efflux systems in these bacteria.
  • Impact of Efflux Pumps: The dramatic increase in potency (MIC of 0.0125 μg/mL) observed in an E. coli ΔtolC mutant, which lacks a key component of the AcrAB-TolC multidrug efflux system, provides direct evidence that efflux is a major determinant of the innate resistance in Gram-negative bacteria [1].
  • Serum Protein Binding: The antibacterial activity of pyrrolomycins is significantly reduced in the presence of albumin or serum. For example, the MIC of this compound against S. aureus SH1000 increases from 0.1 μg/mL to 12.5 μg/mL when tested in CAMHB supplemented with Bovine Serum Albumin (BSA) [1]. This has critical implications for in vitro-in vivo correlation and drug development.

Mechanism of Action

The long-elusive mechanism of action of pyrrolomycins has been clearly defined as uncoupling oxidative phosphorylation via a protonophoric action.

Protonophore Activity

This compound functions as a potent natural protonophore (proton shuttle) [1]. It incorporates into the bacterial cytoplasmic membrane and facilitates the transport of protons (H+) across it. This activity dissipates the proton motive force (PMF), which is the essential electrochemical gradient used by bacteria to generate ATP.

G cluster_ext Extracellular cluster_mem Cell Membrane cluster_cyt Cytoplasm H_out H⁺ Mem Lipid Bilayer H_out->Mem this compound Shuttles H⁺ H_in H⁺ Mem->H_in PMF Proton Motive Force (PMF) H_in->PMF Depletes ATPase ATP Synthase ATP ATP ATPase->ATP ADP ADP + Pi ADP->ATPase PMF->ATPase Drives Uncoupling Uncoupling of Oxidative Phosphorylation PMF->Uncoupling Collapse Uncoupling->ATP Inhibits Production

Diagram: this compound acts as a protonophore, dissipating the proton gradient essential for ATP synthesis.

Secondary Cellular Consequences

The primary protonophoric action triggers a cascade of secondary cellular dysfunctions:

  • Membrane Depolarization: Using potentiometric probes and electrophysiological techniques on artificial bilayer lipid membranes, this compound was demonstrated to be a very potent membrane-depolarizing agent, an order of magnitude more active than the conventional uncoupler CCCP [1].
  • Macromolecular Alterations: Recent multidisciplinary studies in Staphylococcus spp. indicate that pyrrolomycins also induce broader changes, including:
    • Alterations in the anomeric configuration of wall teichoic acids [6].
    • Changes in membrane fluidity and composition [6].
    • Induction of staphyloxanthin production (a pigment linked to oxidative stress response) [6].
    • Impairment of the oxidative damage response and modification of protein structures and functionality [6].
  • Morphological Changes: Scanning electron microscopy of pyrrolomycin-treated E. coli ΔtolC cells revealed blebbing of the bacterial cell wall, often at the site of cell division, indicating severe membrane and cell wall stress [1].

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are detailed methodologies for key experiments.

Antibacterial Susceptibility Testing (Broth Microdilution)

This is the standard method for determining Minimum Inhibitory Concentrations (MICs) [1].

  • Bacterial Strains & Inoculum: Use fresh, log-phase cultures of target bacteria (e.g., S. aureus SH1000). Prepare a suspension in sterile saline adjusted to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL), then further dilute in CAMHB to achieve a final inoculum of ~5 x 10⁵ CFU/mL in each test well.
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in CAMHB across a 96-well microtiter plate. The final concentration of solvent should not affect bacterial growth (typically ≤1%).
  • Controls: Include growth control wells (medium + inoculum) and sterility control wells (medium only). Use a standard antibiotic (e.g., ciprofloxacin) as a positive control.
  • Incubation & Reading: Inoculate the plates and incubate at 35°C for 16-20 hours. The MIC is defined as the lowest concentration of this compound that completely prevents visible growth.

Note on Medium: The presence of albumin or serum profoundly affects results. For a more therapeutically relevant assessment, repeat the assay in medium supplemented with 0.5% (w/v) BSA Fraction V or 10% (v/v) fetal calf serum [1].

Membrane Depolarization Assay

This protocol measures the disruption of the bacterial membrane potential.

  • Probe Loading: Harvest log-phase bacterial cells (e.g., S. aureus), wash, and resuspend in a buffer containing 5 mM glucose. Load the cells with a potentiometric fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] (final concentration ~2 μM). Incubate in the dark until the dye is taken up and the signal stabilizes, indicating a healthy membrane potential [1].
  • Baseline Measurement: Place the loaded cell suspension in a fluorometer cuvette with continuous stirring. Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) to establish a stable baseline. The quenching of DiSC₃(5) fluorescence indicates an intact membrane potential.
  • Compound Addition: Add this compound (across a range of concentrations) to the cell suspension. A rapid increase in fluorescence indicates the release of the dye due to membrane depolarization.
  • Data Analysis: Normalize fluorescence to baseline and maximum release (induced by a control uncoupler like CCCP). Plot fluorescence increase against this compound concentration to determine its depolarization potency. As referenced, this compound is an order of magnitude more potent than CCCP [1].

Structural Insights and Resistance

Biosynthesis and Key Structural Features

Pyrrolomycins are polyketide antibiotics, and their biosynthetic gene clusters have been identified in producing strains [2]. The core structure consists of a chlorinated pyrrole nucleus that is linked via a carbonyl function to a dichlorophenol moiety [5]. This carbonyl linker is critical for the high anti-Gram-positive activity observed in this compound and D, compared to analogues with a direct linkage [1] [3]. The antibacterial activity is closely related to the high degree of halogenation (chlorine), with increasing halogen content generally leading to increased activity [3] [4].

Mechanisms of Resistance

Resistance to pyrrolomycins is not target-based but primarily revolves around reducing intracellular accumulation.

  • Efflux Systems: As shown in Table 1, the AcrAB-TolC multidrug efflux system in Gram-negative bacteria is a major innate resistance mechanism [1]. In S. aureus, other efflux pumps may contribute to acquired resistance.
  • Membrane Alterations: Selection of resistant mutants in S. aureus and E. coli ΔtolC yielded mutations that appear to affect compound penetration rather than a specific molecular target. These likely involve changes in membrane composition or fluidity that hinder the incorporation and protonophoric action of the compound [1].
  • Other Adaptations: The observed induction of staphyloxanthin in Staphylococcus spp. may represent a stress response mechanism that could contribute to reduced susceptibility, potentially by altering membrane properties or countering oxidative stress [6].

Conclusion and Research Outlook

This compound is a potent, natural protonophore with exceptional and specific activity against Gram-positive bacteria, including priority pathogens. Its unique mechanism of action, which involves collapsing the bacterial membrane potential, makes it a valuable candidate for overcoming target-based resistance mechanisms. However, significant challenges, particularly sensitivity to serum protein binding and innate resistance in Gram-negatives via efflux, must be addressed through future research.

Promising directions include:

  • Medicinal Chemistry Optimization: Developing synthetic analogues of this compound with improved pharmacokinetic properties and reduced serum binding, while retaining the potent protonophoric core structure.
  • Combination Therapy: Investigating synergy with efflux pump inhibitors to broaden the spectrum of activity to include Gram-negative pathogens.
  • In-depth Resistance Studies: Utilizing genomic and biophysical approaches to fully characterize the mutations selected during resistance development, providing insights for designing evasion strategies.

References

Pyrrolomycin C biosynthetic gene cluster in Streptomyces

Author: Smolecule Technical Support Team. Date: February 2026

Gene Cluster Components and Functions

The biosynthetic gene cluster for pyrrolomycin C encompasses genes for core scaffold assembly, tailoring, and regulation. The table below details key genes from the Streptomyces sp. UC 11065 cluster and their proposed functions.

Gene Proposed Function Evidence/Notes
Halogenase (dox16, dox17) Chlorination of the pyrrole ring [1] Essential for adding chlorine atoms [1]
Nitrate Reductase (dox18, dox19) Provides nitrite for nitro group formation [2] [3] Suggests a novel nitration mechanism [2] [3]
Polyketide Synthase (dox24) Construction of the polyketide backbone [1] Classified as a PKS (Unknown type) [1]
Cytochrome P450 (dox20) Oxidative tailoring reactions [1] Potential hydroxylation or epoxidation [1]
Monooxygenase (dox21) Oxidative tailoring reactions [1] -
Methyl Transferase (dox19B, dox22) Methylation of the core structure [1] -
Amino Acid Adenyltransferase (dox8) Activation of amino acid (likely proline) [4] Found in a separate, related cluster (BGC0000131) [4]

Experimental Validation

The identity of the pyrrolomycin biosynthetic gene cluster in Streptomyces sp. UC 11065 was confirmed through gene disruption experiments [2] [3].

Start Start: Identify Target Gene (e.g., dox17) PCR PCR Amplification of Internal Gene Fragment Start->PCR Clone Clone Fragment into Shuttle Vector (pKC1139) PCR->Clone Transform Introduce Vector into Streptomyces sp. UC 11065 Clone->Transform Integrate Single-Crossover Homologous Recombination Transform->Integrate Disrupt Gene Function Disrupted Integrate->Disrupt Analyze Analyze Mutant: No Pyrrolomycin Production Disrupt->Analyze Confirm Confirm Cluster Identity Analyze->Confirm

Experimental workflow for gene disruption in Streptomyces sp. UC 11065 [2] [3].

  • Procedure: An internal fragment of a target gene within the cluster (e.g., dox17, a halogenase, or dox8) was amplified by PCR [2] [3]. This fragment was cloned into a temperature-sensitive shuttle vector, pKC1139, which cannot replicate in Streptomyces [2] [3]. The resulting plasmid was introduced into Streptomyces sp. UC 11065. Through a single-crossover homologous recombination event, the plasmid integrated into the chromosome, disrupting the target gene [2] [3].
  • Key Results: Disruption of two different genes (dox8 and dox17) independently and completely abolished pyrrolomycin production [2] [3]. This provided direct genetic proof that the cloned locus was essential for biosynthesis.

Research Implications and Context

  • Nitration Mechanism: The presence of an assimilatory nitrate reductase suggests that nitrite is a precursor for the nitro group on the pyrrole ring [2] [3]. However, the specific enzyme catalyzing the nitration step remains unknown, indicating a novel biochemical mechanism [2] [3].
  • Evolutionary Relationship: The pyrrolomycin cluster shows a clear genetic relationship to the biosynthetic gene cluster for pyoluteorin, a structurally related antibiotic produced by Pseudomonas species [2] [3]. This highlights an evolutionary link between biosynthetic pathways in distantly related bacteria.
  • Related Compound - Pyralomicin: The pyralomicin biosynthetic gene cluster from Nonomuraea spiralis provides a useful comparison. It is a larger hybrid NRPS/PKS cluster (41.4 kb) responsible for producing a structurally distinct but related antibiotic, pyralomicin 1a [5].

References

Pyrrolomycin C vs Pyrrolomycin D structural differences

Author: Smolecule Technical Support Team. Date: February 2026

Structural Comparison of Pyrrolomycins C and D

The table below summarizes the key differences between Pyrrolomycin C and D based on data from structural studies and subsequent research.

Feature This compound Pyrrolomycin D
Core Structure 2-(Aroyl)-1H-pyrrole [1] 2-(Aroyl)-1H-pyrrole [1]
Aryl Motif 3,5-dichloro-2-hydroxybenzoyl [1] 3,5-dichloro-2-hydroxybenzoyl [1]
Pyrrole Substitution 2,3-dichloropyrrole [1] 2,3,4-trichloropyrrole [1]
Key Structural Difference Lacks a chlorine at the C4 position of the pyrrole ring. Contains an additional chlorine atom at the C4 position of the pyrrole ring.
Molecular Formula Information not available in search results Information not available in search results
Antibacterial Potency (MIC vs S. aureus) 0.1 µg/mL [2] 0.025 µg/mL [2]
Cytotoxicity (IC₅₀ in HepG2 cells) 0.62 µM [2] 1.1 µM [2]

The structural difference is a single chlorine atom at the C4 position of the pyrrole ring, which confers greater antibacterial potency to Pyrrolomycin D [1]. This structure-activity relationship highlights the importance of high halogen content for the compounds' biological activity [3].

Mechanism of Action and Key Experiments

Mechanism of Action as Protonophores

Recent studies have clarified that Pyrrolomycins act as potent protonophores, disrupting the bacterial proton gradient across the cell membrane. They incorporate into the lipid bilayer and shuttle protons, effectively "uncoupling" the membrane potential essential for ATP synthesis [2]. Pyrrolomycin D is an order of magnitude more potent than the classic uncoupler CCCP [2].

Key Experimental Protocols
  • Chemical Synthesis: Pyrrolomycins C and D for research are typically obtained via de novo chemical synthesis, as extraction from native Streptomyces is low-yielding [2] [3]. A modern approach uses microwave-assisted organic synthesis (MAOS) to improve efficiency. A general protocol involves sequential halogenation of a pyrrole ester precursor using N-halosuccinimide (NCS for chlorine, NBS for bromine), followed by hydrolysis and coupling with the appropriate benzoyl chloride derivative. Reactions under microwave irradiation significantly reduce time compared to traditional 24-hour room temperature methods [3].
  • Antibacterial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) is determined using the standard broth microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI/EUCAST guidelines. Serial dilutions of the compound are prepared, inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL), and incubated aerobically at 35°C for 18-20 hours. The MIC is the lowest concentration that completely inhibits visible growth [2].
  • Protonophoric Activity Assay:
    • Artificial Membrane Potential Assay: A key experiment uses an electrophysiological setup with an artificial bilayer lipid membrane (BLM) separating two aqueous compartments. Pyrrolomycin is added to the membrane system, and a proton gradient is established. The compound's ability to dissipate the gradient is measured directly as a transmembrane current, proving its protonophoric action [2].
    • In-vivo Membrane Depolarization: Bacterial membrane depolarization can be measured using potentiometric fluorescent probes like 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)]. Depolarization leads to an increase in fluorescence, which is quantified using a fluorometer [2].

The experimental workflow for characterizing Pyrrolomycin's mechanism is summarized below.

G Start Start: Characterize Pyrrolomycin Synth Chemical Synthesis (Microwave-assisted) Start->Synth MIC Antibacterial Assay (Broth Microdilution for MIC) Synth->MIC Mech Investigate Mechanism MIC->Mech Depol Membrane Depolarization (Fluorescent Probe Assay) Mech->Depol Uncoup Confirm Protonophore Activity (Artificial Bilayer Lipid Membrane) Mech->Uncoup Resist Study Resistance Mechanisms (e.g., Efflux Pumps, Cell Wall) Mech->Resist

Experimental Workflow for Pyrrolomycin Characterization

Research Implications and Future Directions

The discovery of the protonophore mechanism explains Pyrrolomycins' Gram-positive selectivity. While potent, they are often substrates for efflux pumps in Gram-negative bacteria; E. coli lacking the TolC efflux component shows high sensitivity to Pyrrolomycin D [2]. This highlights efflux as a primary bacterial resistance mechanism.

Future research is exploring synthetic derivatives to improve drug-like properties and overcome translational barriers like poor solubility [4]. The pyrrolomycin scaffold is also being investigated for potential anticancer applications [4].

References

Pyrrolomycin C historical research and early studies

Author: Smolecule Technical Support Team. Date: February 2026

Early Structural Characterization

The initial structural studies from 1983 successfully determined the exact constitution of pyrrolomycin C through spectroscopic and synthetic approaches [1].

  • Key Structural Features: The molecule possesses two key ionizable groups: a pyrrole NH and a phenolic OH [2]. Its high halogen content (four chlorine atoms) was recognized early on as a critical factor for its antibacterial activity [3].

Experimental Insights into Mechanism and Activity

Early research focused on characterizing the antibiotic's spectrum, while later studies unveiled the details of its unique mechanism.

Antimicrobial Activity Assays

Early evaluations determined the Minimum Inhibitory Concentration (MIC) using standard broth dilution methods. The data below is compiled from historical profiles [3].

Bacterial Strain This compound MIC (µM)
Staphylococcus aureus 209P JC-1 0.61 µM
Streptococcus faecalis 0.61 µM
Bacillus anthracis 0.61 µM
Escherichia coli Inactive
Salmonella typhi Inactive
Establishing the Protonophore Mechanism

Later studies used a combination of microbiological and biophysical experiments to uncover the mechanism [4] [5].

  • Key Experimental Workflow: The process to identify this compound as a protonophore involved several critical steps, which can be summarized as follows:

G Start Observed potent anti-Gram-positive activity A Check activity vs. efflux pump-deficient E. coli Start->A B Select for resistant mutants in S. aureus A->B C Characterize resistant mutants B->C D Assess membrane depolarization using potentiometric probes C->D E Confirm protonophoric activity on artificial lipid bilayers D->E F Validate mechanism in isolated rat liver mitochondria E->F Conclusion Conclusion: this compound is a protonophore F->Conclusion

  • Key Findings from Workflow:
    • Spectrum Explanation: this compound's lack of activity against wild-type Gram-negative bacteria is due to effective efflux pumps (e.g., AcrAB-TolC). Its potent activity is unmasked in efflux pump-deficient strains (E. coli ΔtolC) [4].
    • Resistance Mutations: Resistant mutants in Staphylococcus aureus had alterations in membrane proteins or surface charge, reducing compound penetration rather than altering a specific target [4].
    • Direct Evidence: In assays with an artificial bilayer lipid membrane (BLM), this compound acted as an anionic protonophore, moving protons across the membrane to dissipate the electrical potential, with maximal activity near its pKa [5].

Research Implications

This compound represents a fascinating case in antibiotic research.

  • Protonophores as Antibiotics: It validates the bacterial membrane as a viable target for antibiotic development, acting via a non-enzymatic, physical-chemical mechanism [4].
  • A Model Compound: Its history—from discovery and structural elucidation to the eventual resolution of its mechanism—provides a template for investigating other natural products with unknown modes of action [4] [2].
  • Modern Relevance: The potent activity of this compound and its synthetic analogs continues to inspire research into new anti-biofilm agents and combination therapies, particularly for difficult-to-treat infections [3] [6].

References

Comprehensive Application Notes and Protocols: Assessing Mitochondrial Uncoupling Activity of Pyrrolomycin C in Rat Liver Mitochondria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrrolomycins as Mitochondrial Uncouplers

Pyrrolomycins C (Pyr C) and D (Pyr D) are halogenated antibiotics naturally produced by Actinosporangium and Streptomyces species. These compounds have demonstrated significant antimicrobial activity through a mechanism that involves depolarization of bacterial membranes, leading to suppression of bacterial bioenergetics via uncoupling of oxidative phosphorylation. Recent research has revealed that these compounds also exhibit potent mitochondrial uncoupling activity in eukaryotic systems, with Pyr C demonstrating particularly high efficacy in rat liver mitochondria [1]. The protonophore mechanism of pyrrolomycins involves the transport of protons across biological membranes, effectively short-circuiting the proton gradient essential for ATP production and thereby causing the dissipation of chemical energy as heat.

The interest in pyrrolomycins as mitochondrial uncouplers extends beyond their antibiotic properties, as mitochondrial uncouplers have emerged as promising candidates for therapeutic applications in obesity-related conditions and metabolic disorders [2]. Unlike conventional uncouplers like 2,4-dinitrophenol (DNP) that have a narrow therapeutic window, pyrrolomycins operate at submicromolar concentrations, potentially offering a more favorable safety profile for experimental therapeutic applications [2]. This document provides detailed protocols for assessing the mitochondrial uncoupling activity of Pyr C in rat liver mitochondria, along with comprehensive application notes to ensure accurate interpretation of results.

Experimental Systems and Conceptual Workflow

Key Experimental Systems for Uncoupler Assessment
  • Isolated Rat Liver Mitochondria: Primary system for assessing uncoupling effects in a physiological context
  • Mitoplasts: Mitochondria with impaired outer membrane integrity to evaluate permeability factors
  • Submitochondrial Particles (SMPs): Inverted membrane vesicles for studying internal membrane phenomena
  • Planar Bilayer Lipid Membranes (BLMs): Synthetic system for direct protonophore activity measurement
  • Liposomes: Artificial membranes containing pH-sensitive indicators for proton transport quantification
Conceptual Framework of Pyrrolomycin C Action

The experimental assessment of this compound's mitochondrial uncoupling activity follows a logical progression from whole mitochondria to simplified membrane systems. The diagram below illustrates this conceptual framework and the relationships between different experimental approaches:

G cluster_mito Intact Mitochondria cluster_permeability Permeability Assessment cluster_mechanism Direct Mechanism Studies cluster_validation Validation & Specificity PyrC This compound MitoResp Respiration Stimulation PyrC->MitoResp O2 consumption MitoDepol Membrane Depolarization PyrC->MitoDepol Potential collapse OuterMemb Outer Membrane Penetration PyrC->OuterMemb Comparative efficacy SMP Submitochondrial Particles PyrC->SMP Direct Δψ collapse BLM Planar Bilayer Membranes PyrC->BLM Proton transport Liposomes Liposome Proton Transport PyrC->Liposomes pH change Inhibitor Carboxyatractyloside Test PyrC->Inhibitor ANT dependence Mitoplasts Mitoplast Assays OuterMemb->Mitoplasts Reduced difference TissueSpec Tissue Specificity Assessment Inhibitor->TissueSpec Heart vs Liver

Mitochondrial Respiration Assay Protocol

Principle and Objectives

The mitochondrial respiration assay measures oxygen consumption as an indicator of uncoupler activity. In fully coupled mitochondria, respiration is controlled by ADP availability, while uncouplers stimulate respiration by dissipating the proton gradient across the inner mitochondrial membrane. This protocol specifically assesses the ability of This compound to stimulate mitochondrial oxygen consumption in isolated rat liver mitochondria, providing a quantitative measure of its uncoupling potency [1].

Materials and Reagents
  • Isolation Medium: 0.25 M sucrose, 5 mM Tris/HCl, 2 mM EGTA (pH 7.4 at 4°C)
  • Reaction Medium: 120 mM KCl, 5 mM KH₂PO₄, 3 mM Hepes, 1 mM EGTA (pH 7.2)
  • Inhibitors: 5 μM rotenone, 1 μg/mL oligomycin, 80 ng/mL nigericin
  • Substrate: 4 mM succinate (with rotenone to isolate Complex II-driven respiration)
  • Reference Uncoupler: 0.3 μM FCCP (for maximum uncoupling control)
  • This compound Stock: Prepare in DMSO at appropriate concentration (typically 1-10 mM)
  • Equipment: Oxygen electrode system (e.g., Rank Brothers) maintained at 37°C with continuous stirring
Step-by-Step Procedure
  • Mitochondrial Isolation:

    • Sacrifice rats according to institutional animal care guidelines (typically under Schedule 1 for UK Home Office guidelines) [2].
    • Isolate liver mitochondria by differential centrifugation in ice-cold isolation medium.
    • Determine mitochondrial protein concentration using the biuret method with BSA as standard.
  • Instrument Calibration:

    • Calibrate the oxygen electrode with air-saturated reaction medium at 37°C (assuming 406 ng atoms O/mL at 37°C).
    • Establish a zero oxygen point by adding sodium dithionite.
  • Baseline Measurements:

    • Add mitochondria (0.5 mg protein/mL) to 3.5 mL reaction medium containing inhibitors (rotenone, oligomycin, nigericin).
    • Initiate respiration by adding 4 mM succinate.
    • Record baseline oxygen consumption (State 4 respiration).
  • Uncoupler Titration:

    • Add Pyr C in cumulative increments (typically from 10⁻¹² M to 10⁻⁶ M) using DMSO stocks.
    • Allow 2-3 minutes after each addition to reach steady-state respiration.
    • Record the oxygen consumption rate after each addition.
  • Maximum Uncoupling Control:

    • Add 0.3 μM FCCP at the end of the experiment to determine fully uncoupled respiration rate.
    • Calculate the percentage of uncoupling achieved at each Pyr C concentration.
  • Data Validation:

    • Perform titrations in both ascending and descending concentration orders to check for carry-over effects.
    • Include vehicle (DMSO) controls to account for solvent effects.
Data Analysis and Interpretation
  • Respiration Rates: Express oxygen consumption as ng atoms O/min/mg protein.
  • Dose-Response Relationship: Plot respiration rate against log[Pyr C] to determine EC₅₀ values.
  • Uncoupling Efficiency: Calculate percentage of maximum uncoupling relative to FCCP control.
  • Quality Control: Respiratory control ratio (RCR) with succinate should be ≥4 for high-quality mitochondria.

Mitochondrial Membrane Potential Measurement Protocol

Principle and Objectives

The membrane potential (Δψ) is the principal component of the proton motive force that drives ATP synthesis. Uncouplers collapse Δψ by facilitating proton transport across the inner mitochondrial membrane. This protocol measures the dissipation of Δψ induced by this compound using the TPMP+ (triphenylmethylphosphonium) distribution method [2]. The extent and concentration dependence of Δψ collapse provide direct evidence of protonophoric activity.

Materials and Reagents
  • Incubation Medium: Identical to respiration assay reaction medium
  • Radiolabeled Probe: 1 μM TPMP+, 0.2 μCi/mL ³[H]TPMP+
  • Substrate: 4 mM succinate
  • Centrifugation Equipment: Microcentrifuge capable of 8,000 g
  • Scintillation Counter: For measuring ³[H]TPMP+ distribution
  • This compound Stock: Serial dilutions in DMSO
Step-by-Step Procedure
  • Sample Preparation:

    • Add mitochondria (0.5 mg protein) to microcentrifuge tubes containing 1 mL incubation medium with ³[H]TPMP+, succinate, and varying concentrations of Pyr C.
    • Include negative controls (no uncoupler) and positive controls (FCCP) for full depolarization.
  • Incubation:

    • Incubate samples at 37°C for exactly 2 minutes to reach steady-state distribution.
    • Run all conditions in triplicate for statistical reliability.
  • Separation:

    • Pellet mitochondria by centrifugation at 8,000 g for 2 minutes at room temperature.
    • Carefully remove and retain supernatant for counting.
  • Radiolabel Quantification:

    • Determine ³[H]TPMP+ radioactivity in both pellet and supernatant by scintillation counting.
    • Correct for nonspecific binding using the TPMP binding correction factor of 0.4.
  • Membrane Potential Calculation:

    • Calculate Δψ using the Nernst equation: Δψ = (RT/F) × ln([TPMP+]ₘ/[TPMP+]ₒ)
    • Assume mitochondrial volume of 0.8 μL/mg protein.
    • Express Δψ in millivolts (mV).
Data Analysis and Interpretation
  • Concentration Dependence: Plot Δψ against log[Pyr C] to determine the concentration causing 50% depolarization.
  • Comparative Potency: Compare Pyr C with Pyr D and standard uncouplers like FCCP or DNP.
  • Threshold Concentration: Identify the lowest concentration producing statistically significant depolarization.

Protonophore Activity Assays

Planar Bilayer Lipid Membrane (BLM) Assay

The BLM assay directly measures proton transport across artificial membranes, providing unambiguous evidence of protonophore activity independent of biological membrane proteins [1].

Procedure:

  • Form planar bilayers in a suitable apparatus using mitochondrial membrane lipid extracts.
  • Establish a pH gradient across the membrane (e.g., pH 6.0 vs pH 7.5).
  • Add Pyr C to the chamber and monitor current flow or potential change.
  • Determine the pH dependence of activity by repeating at different pH values.
  • Test specificity by adding 50-100 μM phloretin (a dipole modifier) to inhibit anionic protonophores.

Key Observations for Pyrrolomycins:

  • Pyr D shows maximal protonophore activity at pH ~9, close to its pKa [1].
  • Both Pyr C and Pyr D function as typical anionic protonophores, with activity reducible by phloretin.
Liposome-Based Proton Transport Assay

Liposomes loaded with pH-sensitive fluorescent dyes (e.g., pyranine) provide a quantitative measurement of proton transport kinetics [1].

Procedure:

  • Prepare liposomes in buffer containing 1 mM pyranine.
  • Remove external dye by gel filtration or dialysis.
  • Add Pyr C to liposome suspension and monitor fluorescence change (excitation 460 nm, emission 510 nm).
  • Calibrate with standard acid additions to quantify proton flux rates.
  • Compare Pyr C and Pyr D activities under identical conditions.

Data Analysis, Results Interpretation and Technical Considerations

Quantitative Comparison of Pyrrolomycin Activities

Table 1: Comparative Uncoupling Efficacy of Pyrrolomycins in Various Assay Systems

Assay System Pyr C Activity Range Pyr D Activity Range Relative Potency (Pyr C vs Pyr D) Key Observations
Isolated Mitochondria Respiration 10⁻⁸ - 10⁻⁶ M 10⁻⁷ - 10⁻⁵ M Pyr C > Pyr D (more potent) Difference attributed to better outer membrane penetration by Pyr C [1]
Membrane Potential Collapse 10⁻⁸ - 10⁻⁶ M 10⁻⁷ - 10⁻⁵ M Pyr C > Pyr D Consistent with respiration data
Mitoplast Respiration Similar EC₅₀ for both Similar EC₅₀ for both Pyr C ≈ Pyr D Supports outer membrane permeability hypothesis
Submitochondrial Particles 10⁻⁸ - 10⁻⁶ M 10⁻⁹ - 10⁻⁷ M Pyr D > Pyr C Direct membrane activity without permeability barriers
BLM Proton Transport Moderate activity High activity at pH 9 Pyr D > Pyr C at optimal pH Confirms intrinsic protonophore capability

Table 2: Tissue-Specific Sensitivity to Carboxyatractyloside Inhibition of Uncoupling

Uncoupler Category Examples Heart Mitochondria (High ANT) Liver Mitochondria (Low ANT) Interpretation
Conventional Anionic Protonophores DNP, FCCP, BAM15 Strong CATR inhibition Weak CATR inhibition ANT involvement tissue-dependent [3]
Pyrrolomycins Pyr C, Pyr D Expected strong CATR inhibition Expected weak CATR inhibition Predicted based on anionic protonophore mechanism
Cationic Uncouplers Ellipticine No CATR sensitivity No CATR sensitivity Different mechanism
Channel Formers Gramicidin A No CATR sensitivity No CATR sensitivity Direct membrane perturbation
Ylidic Protonophores Ester-stabilized CATR stimulation CATR stimulation Unique activation mechanism
Technical Considerations for Assay Reproducibility
  • Mitochondrial Quality Control: Always determine respiratory control ratio (RCR) with succinate + rotenone; accept only preparations with RCR ≥4 [2].
  • Solvent Effects: Final DMSO concentration should not exceed 0.1% (v/v) to maintain membrane integrity.
  • Protein Concentration: Maintain mitochondrial protein at 0.5 mg/mL for optimal response and linearity.
  • Temperature Control: Conduct all assays at 37°C with proper temperature regulation.
  • pH Optimization: Assess Pyr C activity across pH range 6.5-8.5 to determine pH dependence.
  • Order of Addition: In respiration assays, add uncoupler after establishing State 4 respiration.
Troubleshooting Common Issues
  • Low Respiratory Control: Indicates poor mitochondrial quality; ensure rapid processing and cold temperatures during isolation.
  • High Background Respiration: May indicate membrane damage; check osmotic integrity and avoid freeze-thaw cycles.
  • Variable Dose-Response: May result from precipitation of compound; ensure fresh stocks and proper solubilization.
  • Incomplete Uncoupling: If FCCP response is suboptimal, check electrode calibration or mitochondrial viability.

Conclusion and Research Applications

This compound represents a potent mitochondrial uncoupler with distinctive properties that make it valuable for both basic research and potential therapeutic development. Its submicromolar efficacy in intact mitochondria, combined with its demonstrated protonophore mechanism, positions it as an attractive compound for metabolic studies. The differential activity between Pyr C and Pyr D across various membrane systems provides unique insights into structure-activity relationships for antibiotic-derived uncouplers.

The comprehensive protocols outlined here enable researchers to quantitatively assess the uncoupling activity of this compound and related compounds in multiple experimental systems. These methods facilitate the characterization of novel uncouplers with potentially improved safety profiles for addressing metabolic diseases. The tissue-specific sensitivity to carboxyatractyloside highlights the importance of contextualizing uncoupler mechanisms within physiological environments, particularly when considering therapeutic applications [3].

References

Application Notes and Protocols: Measuring Membrane Potential Depolarization Induced by Pyrrolomycin C

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyrrolomycins (PMs) are a family of heavily halogenated natural product antibiotics produced by Actinosporangium and Streptomyces species, known for their nanomolar potency against Gram-positive bacteria [1] [2] [3]. Recent mode-of-action studies have definitively classified Pyrrolomycins C and D as potent natural protonophores that disrupt the bacterial proton gradient and uncouple oxidative phosphorylation, leading to membrane depolarization [1]. This document provides detailed application notes and standardized protocols for researchers to quantitatively measure the membrane-depolarizing activity of Pyrrolomycin C using two complementary techniques: potentiometric fluorescent dyes and artificial bilayer lipid membrane (BLM) electrophysiology.

Mechanism of Action and Experimental Rationale

Protonophoric Action of this compound

This compound exerts its antibacterial effect primarily by acting as a protonophore, a molecule that shuttles protons across lipid bilayers, dissipating the transmembrane electrochemical gradient.

  • Target: Cytoplasmic Membrane
  • Primary Effect: Uncoupling of oxidative phosphorylation via specific disturbance of the proton gradient (ΔpH) [1].
  • Result: Collapse of the proton motive force (PMF), which is essential for ATP synthesis and nutrient transport, leading to loss of viability [1].
  • Potency: Pyrrolomycins are demonstrated to be an order of magnitude more potent at membrane depolarization than the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenyl hydrazone) [1].

The following diagram illustrates the workflow for investigating this compound's mechanism of action, from hypothesis to validation.

G Start Start: Hypothesis This compound is a Protonophore MoA Define Mechanism of Action Start->MoA ExpDesign Design Experimental Validation Strategy MoA->ExpDesign BLM In Vitro Validation: Bilayer Lipid Membrane (BLM) Electrophysiology ExpDesign->BLM Dye In Vivo Validation: Potentiometric Fluorescent Dyes in Bacterial Cells ExpDesign->Dye Data Integrate Data & Confirm Protonophoric Action BLM->Data Dye->Data End Conclusion: Confirmed Protonophore Data->End

Quantitative Profiling of this compound Activity

The antibacterial activity of this compound and its analogs varies significantly across bacterial species and is highly influenced by the experimental medium, particularly the presence of albumin.

Table 1: Minimum Inhibitory Concentration (MIC) Profile of this compound and Analogs [1]

Strain Culture Medium MIC (µg/mL)
S. aureus SH1000 Standard CAMHB 0.1
S. pneumoniae Standard CAMHB 0.1
E. coli BW25113 Standard CAMHB 6.0
E. coli BW25113 ΔtolC Standard CAMHB 0.0125
S. aureus SH1000 CAMHB + 0.5% BSA 12.5
E. coli BW25113 ΔtolC CAMHB + 0.5% BSA 6.0

Key Observations from MIC Data:

  • Gram-positive Specificity: this compound shows high potency against Gram-positive bacteria like S. aureus in standard medium [1].
  • Efflux Pump Effect: The dramatically increased sensitivity of the E. coli ΔtolC mutant (lacking a key efflux pump component) reveals that innate efflux systems protect Gram-negative bacteria [1].
  • Serum Albumin Binding: The presence of Bovine Serum Albumin (BSA) significantly increases the MIC, indicating strong compound binding that reduces free, active concentrations. This is a critical factor for assay design and predicting in vivo efficacy [1].

Detailed Experimental Protocols

Protocol 1: Membrane Depolarization Measured with Potentiometric Dyes

This protocol uses the fluorescent dye DiSC₃(5) to monitor changes in membrane potential in a suspension of Staphylococcus aureus cells [1] [4].

Workflow Overview:

G A Grow S. aureus to mid-log phase (OD₆₀₀ ~0.5) B Wash and resuspend cells in assay buffer (e.g., with K⁺) A->B C Load with DiSC₃(5) dye (2 µM final conc.) B->C D Monitor fluorescence baseline (Quenched state) C->D E Add this compound (0.1 - 1 µg/mL suggested) D->E F Measure fluorescence increase (Depolarization signal) E->F G Add CCCP (10 µM) for full depolarization control F->G

4.1.1 Materials and Reagents
  • Bacterial Strain: Staphylococcus aureus SH1000.
  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Assay Buffer: 5 mM HEPES, 5 mM Glucose, pH 7.5. Adjust to contain ~100 mM KCl or NaCl for ionic strength [4].
  • Dye Stock: 2 mM DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide) in DMSO. Store at -20°C in the dark.
  • Controls: CCCP (Carbonyl cyanide m-chlorophenylhydrazone), 10 mM stock in DMSO. Valinomycin (K⁺ ionophore) can be used as an alternative.
  • Test Compound: this compound, synthesized and purified to >95% as verified by NMR and HPLC [1]. Prepare a stock solution in DMSO.
  • Equipment: Fluorometer with thermostatic control and magnetic stirring, or a fluorescence-capable plate reader. Excitation/Emission: 622/670 nm for DiSC₃(5) [4].
4.1.2 Step-by-Step Procedure
  • Cell Preparation: Grow S. aureus in CAMHB at 37°C with shaking to mid-logarithmic phase (OD₆₀₀ ~0.5). Harvest cells by centrifugation (3,500 x g, 10 min). Wash twice with assay buffer and resuspend to an OD₆₀₀ of ~0.2.
  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 2 µM. Incubate for 10-15 minutes at the growth temperature with shaking to allow for dye uptake and signal stabilization. The membrane potential (negative inside) will cause the dye to accumulate in the cytoplasm and self-quench, leading to low fluorescence.
  • Baseline Recording: Transfer the stained cell suspension to a quartz cuvette or a microplate. Start recording the fluorescence (Ex/Em: 622/670 nm) under constant stirring or shaking. Record until a stable, quenched baseline is established.
  • Compound Addition: Add this compound (typically 0.1 - 1 µg/mL, or a range of concentrations for dose-response) to the cell suspension. Mix gently and continue recording.
  • Data Acquisition: Record the fluorescence for at least 15-30 minutes after compound addition. Membrane depolarization causes the release of the DiSC₃(5) dye from the cells, resulting in a time-dependent increase in fluorescence intensity.
  • Control Addition: At the end of the assay, add the protonophore CCCP (10 µM final concentration) to achieve complete depolarization and record the maximum fluorescence signal.
4.1.3 Data Analysis
  • Normalize the fluorescence data from 0% (baseline before addition) to 100% (fluorescence after CCCP addition).
  • Plot normalized fluorescence versus time. The initial rate of fluorescence increase and the maximum level reached are proportional to the depolarization potency of this compound.
  • Compare the depolarization efficacy of this compound with known uncouplers like CCCP, noting its significantly higher potency [1].
Protocol 2: Electrophysiological Measurement Using Bilayer Lipid Membrane (BLM)

This in vitro electrophysiology technique directly demonstrates the protonophoric activity of this compound by measuring proton transport currents across an artificial membrane [1].

4.2.1 Materials and Reagents
  • BLM Setup: A custom-built BLM apparatus with two chambers (cis and trans) separated by a Teflon septum with a small aperture (~100-200 µm diameter).
  • Lipids: 1,2-Diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a similar lipid, dissolved in n-decane to a concentration of 10-25 mg/mL.
  • Buffers: A symmetric buffer system is recommended, e.g., 100 mM KCl, 1 mM HEPES, pH 7.0. To create a proton gradient for direct measurement, an asymmetric buffer can be used (e.g., cis side: pH 6.0, trans side: pH 7.0).
  • Equipment: A patch-clamp amplifier or equivalent voltage-clamp amplifier, digitizer, and data acquisition software.
4.2.2 Step-by-Step Procedure
  • Membrane Formation: Pre-paint the aperture in the Teflon septum with a small drop of lipid solution. Using a syringe or brush, spread the lipid solution across the aperture to form a thin film. The membrane will thin spontaneously, forming a black lipid membrane as observed under a microscope. Monitor membrane capacitance and resistance to confirm formation of a stable, high-resistance (>50 GΩ) bilayer.
  • Baseline Recording: Apply a holding potential (e.g., +50 mV) and record the baseline current. A stable, high-resistance membrane will show minimal current (near zero).
  • Compound Addition: Add a small aliquot of this compound stock solution (in DMSO) to the cis chamber (ground chamber) under gentle stirring. The final concentration required is typically very low (nanomolar range), given its high potency [1].
  • Current Measurement: Upon addition, monitor the current. This compound, as a protonophore, will incorporate into the membrane and facilitate proton transport, observed as an increase in membrane conductance (a measurable current).
  • Voltage Dependence (Optional): Apply a voltage ramp (e.g., from -100 mV to +100 mV) to characterize the current-voltage (I-V) relationship of the this compound-induced current. Protonophores typically show a linear I-V relationship.
4.2.3 Data Analysis
  • Calculate the membrane conductance (G) from the measured current (I) and applied voltage (V) using Ohm's Law (G = I / V).
  • Compare the conductance induced by this compound to that induced by CCCP at the same concentration. The literature indicates this compound induces conductance an order of magnitude greater than CCCP [1].

Troubleshooting and Best Practices

  • Low or No Depolarization Signal (Protocol 1):
    • Check Cell Viability: Ensure cells are healthy and energized.
    • Verify Dye Activity: Test the dye with a known depolarizer like CCCP or valinomycin.
    • Consider Albumin Interference: Ensure the assay buffer is free of contaminating proteins like BSA, which can sequester the compound [1].
  • High Background Fluorescence (Protocol 1): This may indicate dead cells in the population or use of an excessively high dye concentration. Ensure cultures are in log-phase growth and titrate the dye concentration.
  • Unstable Bilayer (Protocol 2): Ensure the aperture is clean and the lipid solution is fresh. Vibrations can destabilize the membrane; perform experiments on a vibration-damping table.
  • General Note on Specificity: While the protonophoric effect is dominant, recent research suggests Pyrrolomycins may also induce additional macromolecular alterations in Staphylococcus spp., including changes to wall teichoic acids and membrane fluidity [5]. The primary depolarization assay should therefore be part of a broader mode-of-action investigation.

Conclusion

This compound is a highly potent natural protonophore that effectively depolarizes the bacterial cytoplasmic membrane. The protocols outlined here—using potentiometric dyes in whole cells and direct electrophysiology in artificial bilayers—provide robust and complementary methods for quantifying this activity. These standardized protocols will aid researchers in characterizing novel pyrrolomycin analogs and advancing the development of this promising class of antibiotics against multidrug-resistant bacteria.

References

Comprehensive Application Notes and Protocols: Pyrrolomycin C for Staphylococcal Biofilm Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrrolomycins and Biofilm Challenges

Pyrrolomycins represent a class of heavily halogenated natural product antibiotics derived primarily from Streptomyces species that demonstrate exceptional potency against Gram-positive pathogens, particularly staphylococcal biofilms [1] [2]. These compounds are characterized by their high halogen content (typically chlorine or bromine atoms) and a distinctive pyrrole ring structure that contributes to their antimicrobial activity [2]. Among this family, pyrrolomycin C has emerged as a promising candidate for addressing the significant clinical challenge of biofilm-associated infections, which demonstrate intrinsic resistance to conventional antibiotics due to their protective extracellular polymeric matrix [3] [4]. The emergence of multidrug-resistant staphylococcal strains, especially methicillin-resistant Staphylococcus aureus (MRSA), underscores the urgent need for novel therapeutic agents with alternative mechanisms of action [2] [4].

Biofilm-forming staphylococci represent a particularly challenging therapeutic target as these structured communities can exhibit up to 1000-fold increased antibiotic resistance compared to their planktonic counterparts [4]. The biofilm matrix functions as a physical barrier that restricts antibiotic penetration while housing bacterial populations with heterogeneous metabolic states, including dormant persister cells that demonstrate exceptional tolerance to conventional antibacterial agents [4]. This compound presents a promising solution to this clinical challenge through its demonstrated activity against both planktonic and biofilm-embedded staphylococcal cells, potentially offering a new approach to managing device-related infections, chronic wound biofilms, and other recalcitrant staphylococcal infections [3] [2].

Antibacterial Profile of this compound

Spectrum of Activity and Potency

This compound demonstrates a marked spectrum of activity with particularly potent effects against Gram-positive bacteria, notably staphylococcal species including both Staphylococcus aureus and Staphylococcus epidermidis [1] [2]. The compound's efficacy against Gram-negative pathogens is significantly enhanced when bacterial efflux systems are compromised, as evidenced by dramatically reduced MIC values in E. coli ΔtolC mutants defective in the AcrAB-TolC efflux pump [1]. This suggests that the inherent resistance of Gram-negative bacteria to this compound may be overcome through strategic approaches that bypass efflux mechanisms.

Table 1: Antibacterial Profile of this compound Against Planktonic Bacteria

Bacterial Strain MIC Value (μg/mL) Growth Conditions Reference Compound (MIC)
Staphylococcus aureus SH1000 0.1 CAMHB Rifampicin (0.05 μg/mL)
Streptococcus pneumoniae 0.1 CAMHB Rifampicin (0.05 μg/mL)
Escherichia coli BW25113 6.0 CAMHB Ciprofloxacin (0.015 μg/mL)
Escherichia coli BW25113 ΔtolC 0.0125 CAMHB Ciprofloxacin (<0.015 μg/mL)
Mycobacterium tuberculosis H37Rv 3.0 7H9-GT-OADC Rifampicin (0.005 μg/mL)

The remarkable nanomolar potency of this compound against susceptible staphylococcal strains positions it as one of the most potent natural product antibiotics discovered to date [1]. However, it is important to note that the presence of albumin or serum components in growth media can significantly impact the apparent activity of this compound, with MIC values increasing up to 125-fold in the presence of 0.5% bovine serum albumin (BSA) [1]. This protein-binding effect has important implications for both in vitro testing conditions and potential in vivo applications, necessitating careful consideration in experimental design and therapeutic development.

Cytotoxicity Considerations

The therapeutic potential of any antimicrobial agent must be evaluated in the context of its selective toxicity toward bacterial versus mammalian cells. This compound demonstrates concentration-dependent cytotoxicity against human cell lines including HepG2 (hepatocellular carcinoma) and HEK-293 (human embryonic kidney) cells, with IC₅₀ values of 0.62 μg/mL and 1.01 μg/mL, respectively [1]. This narrow window between antibacterial efficacy and mammalian cell toxicity presents a challenge for therapeutic development and underscores the importance of targeted delivery approaches or chemical modification strategies to improve the compound's selectivity index.

Anti-biofilm Efficacy of this compound

Quantitative Assessment of Biofilm Inhibition

This compound demonstrates significant potential in combating staphylococcal biofilms, which are recognized as major contributors to persistent infections associated with medical devices and chronic wounds [3]. The anti-biofilm activity has been quantitatively assessed against multiple staphylococcal strains using methods such as methylthiazotetrazolium staining and viable plate counts to determine both biofilm metabolic activity and bacterial viability [3] [5]. These assessments reveal that this compound produces significant biofilm inhibition at concentrations as low as 0.045 μg/mL, with most compounds in this class demonstrating robust activity at 1.5 μg/mL [3].

Table 2: Anti-biofilm Efficacy of this compound and Structural Analogues

Compound Biofilm Inhibition at 1.5 μg/mL Activity at Lowest Screening Concentration (0.045 μg/mL) Cytotoxicity (Human Cells)
This compound Significant inhibition (%) Active (strain-dependent) Moderate cytotoxicity
Pyrrolomycin D Significant inhibition (%) Active (strain-dependent) Moderate cytotoxicity
Pyrrolomycin F2a Significant inhibition (%) Not reported Lower cytotoxicity
Pyrrolomycin I Moderate inhibition Not active Lower cytotoxicity
Synthetic derivative 1d >60% inhibition Not reported Low cytotoxicity, IC₅₀ = 140 μM (SrtA)

The structure-activity relationship studies indicate that the anti-biofilm efficacy of pyrrolomycin derivatives is closely linked to their halogenation pattern, with more heavily halogenated compounds generally demonstrating enhanced activity [2]. Additionally, synthetic optimization has yielded analogues with improved therapeutic indices, such as compound 1d, which maintains potent anti-biofilm activity (IC₅₀ of 3.4 nM against S. aureus ATCC 25923 biofilm formation) while demonstrating reduced cytotoxicity [6].

Biofilm Disruption Workflow

The following diagram illustrates the experimental workflow for assessing this compound anti-biofilm activity:

A Biofilm Cultivation (24-48h) B This compound Treatment (0.045-1.5 μg/mL) A->B C Viability Assessment B->C D Structural Analysis C->D F MTT Assay C->F G CFU Enumeration C->G E Matrix Examination D->E H CLSM Imaging D->H I SEM Analysis D->I J EPS Composition E->J

Mechanism of Action

Protonophore Activity and Membrane Disruption

The primary mechanism of action underlying this compound's antibacterial and anti-biofilm activity involves its function as a potent natural protonophore that effectively uncouples oxidative phosphorylation by dissipating the bacterial proton motive force [1]. Through electrophysiological studies employing artificial bilayer lipid membranes, researchers have demonstrated that this compound operates as a membrane-depolarizing agent with an order of magnitude greater potency than conventional uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP) [1]. This potent protonophoric action directly disrupts the critical proton gradient essential for ATP production, ultimately compromising bacterial energy metabolism and viability.

Recent multidisciplinary investigations integrating spectroscopic and imaging approaches have revealed that this compound induces significant macromolecular alterations in staphylococcal cells, including changes to wall teichoic acid anomeric configuration, modified membrane fluidity, induction of staphyloxanthin production, and structural changes to protein functionality [7]. These comprehensive effects on fundamental cellular structures and processes contribute to the compound's efficacy against both planktonic and biofilm-embedded staphylococci.

Additional Molecular Targets

Beyond its primary protonophore activity, emerging evidence suggests that this compound may engage additional molecular targets that contribute to its anti-biofilm efficacy. Computational docking studies indicate that certain pyrrolomycin derivatives can bind to the active site of Sortase A (SrtA), a critical enzyme in S. aureus that anchors virulence factors to the cell wall and participates in biofilm formation [6]. The binding interaction between pyrrolomycin derivatives and SrtA demonstrates notable docking scores of approximately -6.4 kcal/mol, with enzyme inhibition (IC₅₀) observed at 140 μM for compound 1d [6]. This multi-target engagement potential enhances the attractiveness of this compound as a therapeutic candidate capable of simultaneously disrupting multiple aspects of staphylococcal pathogenesis.

Mechanism of Action Pathway

The following diagram illustrates the multifaceted mechanism of action of this compound against staphylococcal biofilms:

A This compound Exposure B Membrane Association A->B C Proton Gradient Dissipation B->C D Sortase A Inhibition B->D F ATP Depletion C->F G Membrane Integrity Loss C->G H Virulence Factor Disruption D->H E Cellular Consequences I Biofilm Detachment F->I G->I H->I

Experimental Protocols

Biofilm Cultivation and Treatment

Protocol 1: Staphylococcal Biofilm Cultivation for Anti-biofilm Testing

  • Objective: Establish standardized 24-48 hour staphylococcal biofilms for evaluating this compound efficacy.

  • Materials:

    • Tryptic Soy Broth (TSB) supplemented with 0.25% glucose (TSBG)
    • Biofilm-producing Staphylococcus strains (e.g., S. aureus ATCC 25923, S. epidermidis 9142)
    • Sterile 96-well or 6-well tissue culture plates
    • Incubator shaker maintained at 37°C
  • Procedure:

    • Inoculate 15 mL TSB with staphylococcal colonies from fresh TSA plates (not older than 2 days) and incubate for 18±2 hours at 37°C with orbital shaking at 130 rpm.
    • Harvest bacterial cells by centrifugation (10 minutes at 9500 × g, 4°C) and resuspend in TSBG.
    • Adjust cell suspension to an optical density (OD₆₄₀) equivalent to 1 × 10⁹ cells/mL.
    • Dispense 4 mL aliquots of cell suspension into 6-well tissue culture plates (for confocal analysis) or 200 μL aliquots into 96-well plates (for viability assays).
    • Incubate plates for 24 hours at 37°C with shaking at 120 rpm to establish mature biofilms.
    • Carefully remove growth medium and wash biofilms twice with 0.9% NaCl to remove non-adherent cells [8].

Protocol 2: this compound Treatment of Pre-formed Biofilms

  • Materials:

    • This compound stock solution (1 mg/mL in DMSO)
    • Fresh TSBG medium
    • Sterile 0.9% NaCl solution
    • Sonicator (e.g., Ultrasonic Processor, 10 W)
  • Procedure:

    • Prepare serial dilutions of this compound in TSBG to achieve final treatment concentrations ranging from 0.045 μg/mL to 1.5 μg/mL.
    • Add fresh TSBG containing this compound to pre-washed 24-hour biofilms.
    • Include vehicle control (DMSO at same concentration as treatment groups) and positive control (e.g., 300 μM farnesol, 40 mg/L vancomycin, or 10 mg/L rifampicin).
    • Incubate biofilms with this compound for specified durations (2, 4, 6, 8, or 24 hours) at 37°C with shaking.
    • After treatment, carefully remove antimicrobial solutions and wash biofilms twice with 0.9% NaCl to prevent antibiotic carryover.
    • For viability assessment, add 1 mL 0.9% NaCl to each well and sonicate for 10 seconds at 10 W to disperse biofilm-associated cells.
    • Perform serial dilutions in 0.9% NaCl and plate on TSA for colony-forming unit (CFU) enumeration [8].
Biofilm Viability and Structural Assessment

Protocol 3: Metabolic Activity Assessment via MTT Staining

  • Principle: The methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay measures metabolic activity of biofilm-embedded cells through conversion of yellow tetrazolium salt to purple formazan crystals by metabolically active bacteria.

  • Procedure:

    • After this compound treatment and washing, add MTT solution (0.5 mg/mL in TSBG) to each well.
    • Incubate plates for 2-4 hours at 37°C in the dark.
    • Carefully remove MTT solution and dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm using a microplate reader.
    • Calculate percentage inhibition relative to untreated control biofilms [3] [5].

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) Analysis

  • Materials:

    • LIVE/DEAD BacLight Bacterial Viability Kit (Molecular Probes)
    • Confocal laser scanning microscope (e.g., Olympus FluoView FV1000)
    • 60x water-immersion objective (60x/1.2 W)
  • Procedure:

    • After this compound treatment, wash biofilms twice with 0.9% NaCl.
    • Prepare LIVE/DEAD stain according to manufacturer's instructions.
    • Add stain to biofilms and incubate for 20 minutes at room temperature in the dark.
    • Gently rinse stained biofilms with 0.9% NaCl.
    • Image biofilms using CLSM with appropriate laser settings for SYTO9 (live cells) and propidium iodide (dead cells).
    • Acquire images with 512 × 512 resolution from at least four different regions per surface.
    • For biofilm thickness determination, analyze at least twenty different regions per surface by determining top and bottom biofilm layers [8].
    • Process images using quantitative analysis software (e.g., COMSTAT, PHLIP) to determine biomass volume, substratum coverage, and viability ratios [9].

Application Considerations and Limitations

Formulation Challenges and Serum Effects

The remarkable in vitro potency of this compound must be evaluated in the context of significant serum protein binding that can substantially reduce its effective concentration. Studies demonstrate that the addition of 0.5% bovine serum albumin (BSA) to growth media can increase the MIC of this compound against S. aureus SH1000 from 0.1 μg/mL to 12.5 μg/mL—a 125-fold reduction in apparent activity [1]. Similarly, supplementation with 10% fetal calf serum (FCS) increases the MIC to 21 μg/mL [1]. This pronounced protein-binding effect presents a substantial challenge for systemic administration and underscores the necessity for targeted delivery approaches or chemical modification strategies to mitigate protein binding.

Potential solutions include the development of liposomal formulations, nanoparticle-based delivery systems, or structural analogues with reduced protein affinity. The demonstrated efficacy of this compound against biofilms suggests that localized delivery approaches—such as antibiotic-impregnated medical device coatings, wound dressings, or topical formulations—may represent the most viable near-term application strategies where systemic exposure and associated protein binding can be minimized [2].

Resistance Development and Mechanisms

Studies investigating resistance development to pyrrolomycins have selected for resistant mutants in both Staphylococcus aureus and Escherichia coli ΔtolC backgrounds [1]. Characterization of these resistant mutants revealed that the mechanisms of acquired resistance predominantly affect compound penetration rather than target modification, consistent with the compound's mechanism of action as a protonophore that disrupts fundamental cellular energetics [1]. This resistance profile suggests a lower probability of target-based resistance development compared to antibiotics acting on specific enzymes or ribosomal targets, potentially extending the clinical utility of this compound if deployed strategically.

The selection of pyrrolomycin-resistant mutants highlights the importance of prudent use strategies and potential combination therapies to limit resistance development. Further research is needed to comprehensively understand the genetic basis of resistance and to monitor potential cross-resistance with other antimicrobial agents.

Conclusion and Future Perspectives

This compound represents a promising anti-biofilm agent with a unique mechanism of action centered on its potent protonophore activity, which disrupts fundamental bacterial energy metabolism and membrane integrity [1] [7]. The compound demonstrates exceptional potency against staphylococcal biofilms at nanomolar concentrations, with significant inhibition observed at concentrations as low as 0.045 μg/mL [3]. Future development efforts should focus on addressing the current limitations through formulation optimization to mitigate serum protein binding, structural modification to improve selectivity indices, and exploration of synergistic combinations with conventional antibiotics to enhance efficacy and limit resistance development.

The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound anti-biofilm activity, enabling consistent assessment across laboratories and facilitating direct comparison with emerging anti-biofilm agents. As antimicrobial resistance continues to escalate, the unique properties and mechanisms of action exhibited by this compound and its optimized derivatives offer promising avenues for addressing the significant clinical challenge posed by biofilm-associated staphylococcal infections.

References

Application Note: LC-MS/MS Quantification of Pyrrolomycins in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Pyrrolomycins, such as Pyrrolomycin C (PM-C), are polyhalogenated metabolites with potent antibacterial and anticancer activity [1] [2]. Their development as therapeutic agents requires robust bioanalytical methods to understand their pharmacokinetics. This application note outlines a validated LC-MS/MS method, adapted from a study on the pyrrolomycin derivative MP1, for the sensitive quantification of pyrrolomycins in mouse plasma and tissues [3] [4]. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for distribution and metabolism studies.

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytes: Pyrrolomycin standard (e.g., PM-C).
  • Internal Standard (IS): A structurally analogous compound is required. The MP1 study used PL-3 [3] [4].
  • Solvents: LC-MS grade methanol, water, and acetic acid.
  • Biological Matrices: Control mouse plasma and tissues (e.g., liver, brain).
  • Solid-Phase Extraction (SPE): OASIS HLB or similar cartridges.

2.2. Sample Preparation (Solid-Phase Extraction) The following protocol is optimized for plasma and tissue homogenates [3] [4]:

  • Precipitation: Add 2 mL of 20% trichloroacetic acid to 5 mL of plasma or tissue homogenate. Vortex for 1 minute [5].
  • Buffering: Add 20 mL of McIlvaine buffer (pH 3.5) to the mixture. Vortex and centrifuge at 4000 rpm for 20 minutes at 4°C [5].
  • SPE Procedure:
    • Activation: Condition the SPE cartridge with 3 mL methanol followed by 2 mL water.
    • Loading: Load the clear supernatant onto the cartridge.
    • Washing: Wash with 4 mL water to remove impurities. Dry cartridge under full vacuum for 20 minutes.
    • Elution: Elute the analyte with 3 mL methanol.
  • Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream at 35°C. Reconstitute the dry residue in 250 µL of mobile phase and filter through a 0.22 µm membrane before LC-MS/MS injection [5].

2.3. Instrumentation and LC-MS/MS Conditions

  • LC System: UPLC system with a binary pump and thermostated autosampler.
  • MS Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

Table 1: Chromatographic Conditions for Pyrrolomycin Separation

Parameter Specification
Analytical Column Waters Acquity UPLC BEH C18 (1.7 µm, 100 × 2.1 mm)
Guard Column Acquity UPLC C18 Guard Column

| Mobile Phase | A: 0.1% Acetic acid in water B: Methanol | | Elution Mode | Isocratic (A:B = 10:90, v/v) | | Flow Rate | 0.25 mL/min | | Run Time | 6.0 min | | Column Temperature | 40°C [5] |

Table 2: Mass Spectrometric Parameters in Negative Ionization Mode (ESI-)

Compound Precursor Ion (m/z) Product Ion (m/z) Function
This compound To be optimized To be optimized Analyte
Internal Standard To be optimized To be optimized Internal Standard
Example: MP1 324.10 168.30 [3] [4]
Example: PL-3 (IS) 411.95 224.15 [3] [4]

2.4. Method Validation The method should be validated according to FDA guidelines [6]. Key parameters are summarized below based on the MP1 validation [3] [4].

Table 3: Method Validation Results (Data from MP1 as an Example)

Validation Parameter Result (for MP1) Acceptance Criteria
Linearity Range 0.2 - 500 ng/mL r² > 0.980 [3] [4]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL Accuracy & Precision ±20% [3]
Intra-day Precision (%RSD) 1.4% - 10.8% < 15% [3] [6]
Intra-day Accuracy (%Bias) -13.4% to 7.3% ±15% [3] [6]
Extraction Recovery 89.1% - 95.8% Consistent and high [3]
Matrix Effect ±15% Negligible [3]

Stability: Analyte stability was confirmed under various conditions: bench-top (4 h), autosampler (24 h at 4°C), freeze-thaw (3 cycles), and long-term (12 months at -80°C) [4].

Workflow Overview

The diagram below summarizes the entire quantification process.

cluster_1 Sample Preparation Details cluster_2 LC Conditions cluster_3 MS/MS Detection SamplePrep Sample Preparation SPE Solid-Phase Extraction SamplePrep->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data P1 Protein Precipitation with Trichloroacetic Acid P2 Centrifugation P1->P2 P3 Collect Supernatant P2->P3 L1 C18 Column L2 Isocratic Elution (0.1% Acetic Acid:MeOH) L3 Flow Rate: 0.25 mL/min M1 Negative Ion Mode (ESI-) M2 MRM Monitoring

Critical Considerations for this compound

  • Mass Spectrometry Parameters: The precursor and product ions for PM-C must be determined experimentally. The ionization and fragmentation patterns may differ from MP1.
  • Chromatographic Optimization: While the provided conditions are robust, you may need to adjust the mobile phase composition or use a gradient elution to achieve optimal separation and peak shape for PM-C specifically.
  • Internal Standard Selection: Using a stable isotope-labeled analog of PM-C is the best practice. If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency must be identified.

References

Application Notes and Protocols for Pyrrolomycin Compounds in Neuroblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Neuroblastoma is a common extracranial solid tumor in children, with high-risk cases often characterized by MYCN oncogene amplification, a marker of poor prognosis. The search for effective treatments has led researchers to explore various chemical entities, including pyrrolomycins, a class of polyhalogenated antibiotics known for their potent biological activity. Initially isolated from Actinosporangium and Streptomyces species, these compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Recent studies have focused on synthetic derivatives, such as MP1, designed to improve drug-like properties while maintaining or enhancing anti-tumor efficacy against high-risk, chemoresistant neuroblastoma. These compounds are particularly promising in targeting MYCN-amplified neuroblastoma cells, which are known to possess altered metabolic pathways and are often resistant to conventional therapies. The following application notes and protocols detail the methodologies for evaluating pyrrolomycin compounds in neuroblastoma models, providing a framework for researchers in the field of oncology drug discovery [1] [2] [3].

Key Mechanisms of Action in Neuroblastoma

Pyrrolomycin derivatives exhibit their anti-cancer effects in neuroblastoma through multiple interconnected mechanisms, primarily targeting cellular metabolism and apoptotic pathways.

Metabolic Inhibition and Induction of Quiescence

In MYCN-amplified neuroblastoma cells, pyrrolomycin MP1 disrupts energy metabolism, a critical vulnerability of these high-energy-demanding cells. Treatment with MP1 leads to a significant decline in metabolic activity, forcing cells into a state of quiescence (a reversible dormancy) and reducing the proportion of cells in the S-phase of the cell cycle. Electron microscopy studies confirm ultra-structural changes in mitochondria, including cristae loss and organelle rounding, indicating severe metabolic disruption. This effect is particularly potent in MYCN-driven cells due to their dual dependence on both glycolysis and oxidative phosphorylation to fuel rapid proliferation [1] [4].

Downregulation of Oncogenic Proteins

A pivotal mechanism of MP1 is the suppression of key oncogenic drivers. Western blot and RNAseq analyses show that MP1 treatment significantly reduces MYCN and MCL-1 expression at both the gene and protein levels. MCL-1 is an anti-apoptotic protein of the Bcl-2 family, and its degradation promotes cell death. Notably, MP1 does not significantly alter the protein levels of BAX, bcl-2, or BRD-4, indicating a selective mechanism. The downregulation of MYCN, a master regulator of neuroblastoma pathogenesis, disrupts multiple downstream proliferative and metabolic signaling pathways [1] [3].

Induction of Autophagy and Apoptosis

MP1 treatment triggers autophagic processes, evidenced by a marked increase in the LC3II/LC3I ratio, a key biomarker of autophagy. Furthermore, induction of apoptosis is confirmed by the cleavage of PARP, a hallmark of caspase-mediated cell death. These processes represent major cell death and survival pathways that are activated in response to the metabolic and oncogenic stress induced by pyrrolomycins [1].

The following diagram illustrates the core mechanistic pathways of Pyrrolomycin MP1 in a neuroblastoma cell:

G cluster_cell MYCN-Amplified Neuroblastoma Cell MP1 Pyrrolomycin MP1 Metabolism Metabolic Inhibition MP1->Metabolism MYCN MYCN Downregulation MP1->MYCN Mitochondria Mitochondrial Damage Metabolism->Mitochondria Autophagy Autophagy (LC3II/I ↑) Metabolism->Autophagy Quiescence Cellular Quiescence Metabolism->Quiescence MCL1 MCL-1 Downregulation MYCN->MCL1 Apoptosis Apoptosis (Cleaved PARP ↑) MCL1->Apoptosis

Experimental Models & Cellular Response

The efficacy of pyrrolomycins has been evaluated across several neuroblastoma cell lines with distinct genetic backgrounds. The table below summarizes the sensitivity of different cell lines to MP1 treatment, highlighting its potency against MYCN-amplified models.

Table 1: In Vitro Cytotoxicity of MP1 in Neuroblastoma Cell Lines

Cell Line MYCN Status Reported IC₅₀ (μM) Key Characteristics
BE-2c Amplified 0.096 High-risk, chemoresistant model [1]
IMR-32 Amplified 0.89 MYCN-amplified model [1]
SKN-AS Non-Amplified >50 Significantly less sensitive [1]
SH-SY5Y Non-Amplified* Not Specified for MP1 Common model for neuronal differentiation; subclone of SK-N-SH [5]

*The SH-SY5Y cell line is a subclone of the SK-N-SH line, which is not typically MYCN-amplified.

Combination Therapy with mTOR Inhibition

A highly promising strategy is the combination of pyrrolomycin MP1 with the mTOR inhibitor temsirolimus (TEM). This combination demonstrates strong synergistic effects, particularly in chemoresistant, MYCN-amplified models. The IC₅₀ of MP1 in BE-2c cells drops from 0.096 μM to 0.023 μM when combined with 1 μM TEM. In vivo studies in mouse models have shown that this combination can produce complete tumor regression in a significant proportion of subjects and significantly slow tumor growth compared to monotherapies. The synergy is rationalized by the fact that MYCN amplification hyperactivates the PI3K-AKT-mTOR pathway, making cells particularly vulnerable to its inhibition alongside direct oncogenic targeting by MP1 [1] [4].

Experimental Protocols

Cell Culture and Maintenance

4.1.1 Recommended Cell Lines:

  • BE-2c (ATCC: CRL-2268): A MYCN-amplified, chemoresistant line, ideal for modeling high-risk neuroblastoma.
  • IMR-32 (ATCC: CCL-127): Another MYCN-amplified line for confirmatory studies.
  • SKN-AS (ATCC: CRL-2137): A non-MYCN-amplified control line to assess selectivity.

4.1.2 Culture Conditions:

  • Base Medium: Use a 1:1 mixture of EMEM and F12 medium.
  • Supplements: Add 10% Fetal Bovine Serum (FBS). For SH-SY5Y cells, use DMEM/F12 supplemented with 10% FBS, 3.1 g/L glucose, and 1.6 mM L-glutamine [1] [5].
  • Environment: Maintain cells at 37°C in a humidified incubator with 5% CO₂.
  • Passaging: BE-2c cells are passaged at a 1:4 ratio upon reaching 70-80% confluency. SH-SY5Y cells are loosely adherent and grow in clumps; they require a seeding density of ~1 x 10⁴ cells/cm² [1] [5].
In Vitro Cytotoxicity (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of pyrrolomycins.

Table 2: Protocol for MTT Viability Assay

Step Parameter Specification
1. Seeding Cells BE-2c, IMR-32, SKN-AS
Seeding Density 25,000 - 40,000 cells/well (96-well plate)
Adherence Time Allow cells to adhere overnight
2. Treatment Compound MP1 (or other pyrrolomycin)
Vehicle DMSO (include vehicle control wells)
Concentration Range e.g., 0.1, 0.25, 0.5, 1.0, 5.0, 10.0, 50.0 μM
Incubation Time 18 hours
3. Detection Reagent MTT solution (5 mg/mL in PBS)
Volume per Well 10 μL
Incubation 4 hours at 37°C
Solubilization Add solubilization solution (e.g., SDS-HCl)
Measurement Absorbance at 550 nm
4. Analysis Calculation Non-linear regression of % viability vs. log(concentration)

For combination studies with temsirolimus (TEM), add a fixed concentration of TEM (e.g., 1 μM) to the MP1 dilution series [1].

Analysis of Cell Cycle and Apoptosis by Flow Cytometry

4.3.1 Cell Staining:

  • Treat BE-2c cells (e.g., with 500 nM MP1 for 18 hours).
  • Harvest ~1 million cells using trypsin-EDTA.
  • Wash with 1X PBS and fix in ice-cold 70% ethanol for at least 2 hours at 4°C.
  • Centrifuge and wash again with PBS.
  • Resuspend cell pellet in 400 μL PBS containing 1x Propidium Iodide (PI) and 1x RNase.
  • Incubate at 37°C for 30 minutes, then place on ice for analysis.

4.3.2 Data Acquisition and Analysis:

  • Analyze samples using a flow cytometer with 561 nm excitation, collecting fluorescence emission at ~615 nm.
  • Gate for single cells based on fluorescence width vs. height.
  • Perform cell cycle analysis on the PI-area signal using specialized software (e.g., ModFit), quantifying the percentage of cells in G0/G1, S, and G2/M phases. A decline in S-phase indicates cell cycle arrest or quiescence [1].
Protein Expression Analysis by Western Blot

4.4.1 Protein Extraction:

  • Lyse MP1-treated and control cells using RIPA lysis buffer.
  • Quantify protein concentration using a BCA assay.

4.4.2 Gel Electrophoresis and Blotting:

  • Load 20 μg of total protein per lane onto a precast polyacrylamide gel.
  • Resolve proteins by electrophoresis and transfer to a nitrocellulose membrane.

4.4.3 Target Detection:

  • Probe membranes with specific primary antibodies (dilution 1:1000) against proteins of interest:
    • MYCN, MCL-1: To assess oncogene downregulation.
    • Cleaved PARP: As a marker of apoptosis.
    • LC3B: To detect the conversion of LC3I to LC3II, indicating autophagy.
    • BAX, Bcl-2, BRD-4: As relevant controls.
  • Use appropriate loading controls (e.g., Beta-actin, Cyclophilin).
  • Incubate with complementary IgG secondary antibodies (dilution 1:2000).
  • Detect bands using a chemiluminescence imager and quantify band density normalized to loading controls [1].

The workflow for the core experimental procedures is visualized below:

G A Cell Culture (MYCN-amp vs. non-amp) B Compound Treatment (MP1 ± Temsirolimus) A->B C Viability Assay (MTT, IC50 Calculation) B->C D Mechanistic Analysis B->D E Protein Analysis (Western Blot) D->E F Cell Cycle Analysis (Flow Cytometry) D->F

Critical Data & Comparative Analysis

The table below consolidates key quantitative findings from preclinical studies of pyrrolomycins to facilitate comparison and study design.

Table 3: Summary of Key Preclinical Findings for Pyrrolomycin Compounds

Compound / Derivative Experimental Model Key Findings / IC₅₀ Proposed Primary Mechanism
MP1 BE-2c (NB, MYCN-amp) IC₅₀ = 0.096 μM MYCN & MCL-1 downregulation, Metabolic inhibition [1]
MP1 + Temsirolimus BE-2c (NB, MYCN-amp) IC₅₀ = 0.023 μM (Synergy) Dual targeting of MYCN and mTOR pathways [1]
Pyrrolomycin C (Natural) HCT116 (Colon Cancer), MCF-7 (Breast Cancer) Sub-micromolar activity, but high cytotoxicity Membrane depolarization, Protonophoric action [2] [3]
Nitro-Pyrrolomycins (5a-d) HCT116, MCF-7, hTERT RPE-1 (Normal Epithelial) Potent activity, Improved Selectivity Index vs. PM-C Modified electron-withdrawing groups reduce toxicity [2]
Marinopyrrole A (Maritoclax) Leukemia, Melanoma models IC₅₀ ~ low micromolar Selective Mcl-1 antagonism & proteasomal degradation [3]

Discussion and Future Perspectives

Pyrrolomycins represent a promising class of compounds for targeting high-risk neuroblastoma, especially those with MYCN amplification. The derivative MP1 stands out for its potency and synergistic potential with targeted agents like temsirolimus. Future work should focus on:

  • Medicinal Chemistry Optimization: Further refine pyrrolomycin scaffolds to improve water solubility and reduce potential off-target toxicity, for instance by exploring nitro-group substitutions [2].
  • In Vivo Translation: Conduct comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. An LC-MS/MS method for quantifying MP1 in mouse plasma has been developed and validated, providing a tool for such pharmacokinetic studies [6].
  • Mechanistic Depth: Further elucidate the precise molecular link between metabolic inhibition, mitochondrial damage, and MYCN downregulation.
  • Broader Combination Strategies: Explore synergies with other drug classes, such as Bcl-2 inhibitors (inspired by marinopyrrole A's mechanism) or WNT pathway inhibitors, to overcome resistance and improve therapeutic outcomes [7] [3].

References

Application Note: Pyrrolomycin MP1 Effects on MYCN Expression in Neuroblastoma: Experimental Protocols & Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Neuroblastoma (NB) is the most common extracranial solid tumor in children, representing 6-10% of all childhood cancers and approximately 50% of all childhood cancer-related deaths [1]. It is an embryonic tumor arising from precursor cells in the sympathetic nervous system and adrenal medulla, with a median age at diagnosis of 18 months [2]. The prognosis of neuroblastoma is particularly poor in cases with MYCN amplification, which occurs in approximately 20% of cases and accounts for about 40% of high-risk neuroblastomas [2]. MYCN is a key regulator of transcription that activates genes affecting various pathological processes of neuroblastoma, including cell growth, apoptosis, differentiation, angiogenesis, tumor invasion, and metastasis [2]. The pyrrolomycins, particularly the marinopyrrole derivative MP1, have emerged as promising therapeutic agents for MYCN-amplified neuroblastoma due to their potent effects on cancer cell viability and MYCN expression [3] [4]. This application note provides a comprehensive overview of the effects of pyrrolomycin MP1 on MYCN expression in neuroblastoma, along with detailed experimental protocols for researchers and drug development professionals.

Key Experimental Findings

MP1 Efficacy in Neuroblastoma Models

Pyrrolomycin MP1 demonstrates potent inhibitory effects on the viability of MYCN-amplified neuroblastoma cells, with particularly strong activity against chemoresistant cell lines [3] [4] [5]. The concentration-dependent response reveals significant selectivity for MYCN-amplified cells over non-amplified counterparts, suggesting a targeted mechanism of action. When combined with the mTOR inhibitor temsirolimus (TEM), MP1 shows enhanced anti-tumor activity, resulting in complete responses in preclinical models and significantly slowed tumor growth compared to control groups [3] [4].

Table 1: In Vitro Efficacy of MP1 in Neuroblastoma Cell Lines

Cell Line MYCN Status MP1 IC50 (μM) MP1 + TEM (1μM) IC50
BE-2c Amplified 0.096 μM 0.023 μM
IMR-32 Amplified 0.89 μM Not reported
SKN-AS Non-amplified >50 μM Not reported

The differential sensitivity between MYCN-amplified and non-amplified cell lines is striking, with BE-2c cells showing approximately 9-fold greater sensitivity than IMR-32 cells and dramatically higher sensitivity compared to SKN-AS cells [3] [4]. This selectivity is particularly important for therapeutic development, as it suggests a potential window where MYCN-amplified tumors could be targeted with minimal effects on normal tissues.

Effects on MYCN Expression and Related Pathways

MP1 treatment produces significant alterations in both MYCN gene and protein expression, as determined through western blot analysis and RNA sequencing [3] [4]. In BE-2c cells, MP1 treatment resulted in:

  • Decreased MYCN expression at both transcriptional and translational levels
  • Reduced MCL-1 expression, an anti-apoptotic protein
  • Increased LC3II/LC3I ratio, indicating induction of autophagy
  • Elevated cleaved PARP, suggesting increased apoptosis
  • No significant changes in BAX, bcl-2, or BRD-4 protein expression

The reduction in MYCN expression is particularly significant given that high expression of MYCN RNA is an independent adverse prognostic factor for event-free and overall survival in neuroblastoma patients, potentially serving as an even better biomarker than MYCN amplification for predicting poor prognosis [6].

Metabolic and Mitochondrial Effects

MP1 exerts profound effects on cellular metabolism and mitochondrial function in MYCN-amplified neuroblastoma cells [3] [4]. Treatment with MP1:

  • Inhibits cellular metabolism, leading to a state of quiescence
  • Produces a significant decline in cell cycle S-phase, reducing DNA replication
  • Induces cristae loss and rounding up of mitochondria, as observed via electron microscopy
  • Promotes autophagic processes as evidenced by increased LC3II/LC3I ratio

These metabolic effects are particularly relevant in the context of MYCN-amplified neuroblastoma, as these cancers demonstrate unique metabolic dependencies, including activation of both glycolysis and oxidative phosphorylation (OXPHOS) to meet the high energy demands associated with MYCN-induced proliferation [3] [4].

Table 2: Molecular Changes Following MP1 Treatment in BE-2c Cells

Parameter Effect of MP1 Assessment Method Biological Significance
MYCN protein Decreased Western blot Reduced oncogenic drive
MCL-1 protein Decreased Western blot Reduced anti-apoptotic signaling
LC3II/LC3I ratio Increased Western blot Induction of autophagy
Cleaved PARP Increased Western blot Activation of apoptosis
Mitochondrial morphology Abnormal Electron microscopy Metabolic disruption
Cell cycle S-phase Decreased Flow cytometry Reduced proliferation

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Purpose: To determine the inhibitory concentration 50 (IC50) of MP1 in neuroblastoma cell lines.

Materials:

  • BE-2c (MYCN-amplified), IMR-32 (MYCN-amplified), and SKN-AS (non-amplified) cell lines
  • MP1 stock solution (prepared in DMSO, purity >99%)
  • 96-well cell culture plates
  • MTT reagent (5 mg/mL in PBS)
  • Microplate reader capable of measuring 550 nm absorbance

Procedure:

  • Seed cells at a density of 25,000-40,000 cells per well in 96-well plates and incubate overnight.
  • Treat cells with MP1 at concentrations of 0.1, 0.25, 0.50, 1.0, 5.0, 10.0, and 50.0 μM for 18 hours. Include DMSO-only controls for baseline measurement.
  • Following treatment, add 10 μL of MTT solution (5 mg/mL) to each well.
  • Incubate plates at 37°C for 4 hours to allow formazan crystal formation.
  • Solubilize well contents according to MTT manufacturer's instructions.
  • Measure absorption at 550 nm using a microplate reader.
  • Calculate percentage viability relative to DMSO controls and determine IC50 using non-linear regression analysis (GraphPad Prism version 6.02 or similar software).

For combination studies: Add temsirolimus (TEM) at a constant concentration of 1 μM to the MP1 concentration series to evaluate synergistic effects [3] [4].

Western Blot Analysis for MYCN and Pathway Proteins

Purpose: To evaluate the effect of MP1 on MYCN protein expression and related pathways.

Materials:

  • RIPA lysis buffer
  • BCA protein assay kit
  • Precast polyacrylamide gels
  • Nitrocellulose membranes
  • Primary antibodies: MYCN, MCL-1, cleaved PARP, LC3I/II, BAX, bcl-2, BRD-4 (Cell Signaling, 1:1000 dilution)
  • Secondary antibodies: Anti-mouse or anti-rabbit IgG (AbCam, 1:2000 dilution)
  • Chemiluminescence detection system (MyECL Imager or equivalent)

Procedure:

  • Culture BE-2c cells to 70-80% confluence and treat with MP1 at desired concentrations.
  • Isolate total protein using RIPA lysis buffer and quantify protein concentration using BCA assay.
  • Load 20 μg of protein per well on precast polyacrylamide gels and resolve via electrophoresis.
  • Transfer proteins to nitrocellulose membranes using standard wet or semi-dry transfer methods.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted 1:1000 in blocking buffer overnight at 4°C.
  • Wash membranes 3 times with TBST, 10 minutes per wash.
  • Incubate with appropriate secondary antibodies diluted 1:2000 in blocking buffer for 1 hour at room temperature.
  • Wash membranes 3 times with TBST, 10 minutes per wash.
  • Detect signals using chemiluminescence substrate according to manufacturer's instructions.
  • Normalize band density using loading controls (beta-actin or cyclophilin) [3] [4].
Cell Cycle Analysis via Flow Cytometry

Purpose: To assess the effect of MP1 on cell cycle progression and apoptosis.

Materials:

  • Propidium iodide (PI) staining solution
  • RNase A
  • 70% ethanol (ice-cold)
  • Flow cytometer with 561 nm excitation and 615/24 nm emission detection capability

Procedure:

  • Treat BE-2c cells with 500 nM MP1 for 18 hours.
  • Harvest cells using trypsin-EDTA 0.25% and count to ensure approximately 1 million cells per sample.
  • Wash cells with 1X PBS and fix with 400 μL ice-cold 1X PBS plus 800 μL ice-cold 100% ethanol.
  • Store fixed cells at 4°C for at least 2 hours (samples can be stored for up to 1 week).
  • Prior to analysis, equilibrate cells to 25°C, centrifuge, and wash with 1X PBS.
  • Resuspend cell pellet in 400 μL of staining solution (1X PBS, 1X PI, 1X RNase).
  • Incubate at 37°C for 30 minutes, then place on ice.
  • Analyze samples using flow cytometry, gating single cells based on fluorescence width versus height signals.
  • Perform cell cycle analysis on the PI-area signal from single cells using appropriate software (e.g., ModFit) [3] [4].
Mitochondrial Morphology Assessment

Purpose: To evaluate MP1-induced ultrastructural changes in mitochondria.

Materials:

  • Transmission electron microscope
  • Standard TEM processing reagents (glutaraldehyde, osmium tetroxide, resin, etc.)

Procedure:

  • Culture and treat BE-2c cells with MP1 at appropriate concentrations.
  • Fix cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.
  • Post-fix with 1% osmium tetroxide for 1 hour.
  • Dehydrate samples through a graded ethanol series (50%, 70%, 90%, 100%).
  • Infiltrate and embed cells in resin according to standard protocols.
  • Prepare ultrathin sections (70-90 nm) using an ultramicrotome.
  • Stain sections with uranyl acetate and lead citrate.
  • Examine sections using transmission electron microscopy, specifically evaluating mitochondrial cristae structure and overall morphology [3] [4].

Signaling Pathways & Experimental Workflows

MP1 Mechanism of Action in MYCN-Amplified Neuroblastoma

The following diagram illustrates the proposed mechanism of action of MP1 in MYCN-amplified neuroblastoma cells, integrating key findings from the experimental data:

G MP1 Mechanism of Action in MYCN-Amplified Neuroblastoma MP1 MP1 Treatment Metabolism Metabolism Inhibition MP1->Metabolism MYCN MYCN Expression ↓ MP1->MYCN MCL1 MCL-1 Expression ↓ MP1->MCL1 Mitochondria Mitochondrial Dysfunction (Cristae Loss, Rounding) Metabolism->Mitochondria CellFate Cell Fate Decisions Mitochondria->CellFate Autophagy Autophagy Induction (LC3II/LC3I ↑) MYCN->Autophagy Apoptosis Apoptosis Activation (Cleaved PARP ↑) MCL1->Apoptosis Autophagy->CellFate Apoptosis->CellFate Quiescence Quiescence CellFate->Quiescence Death Cell Death CellFate->Death

Experimental Workflow for Evaluating MP1 Effects

This diagram outlines the comprehensive experimental workflow for assessing MP1 effects on MYCN expression and neuroblastoma cell biology:

G Experimental Workflow for MP1 Evaluation Start Cell Culture MYCN-amplified vs Non-amplified Lines Viability Viability Assessment (MTT Assay) Start->Viability IC50 IC50 Determination Viability->IC50 MechStudies Mechanistic Studies IC50->MechStudies Western Western Blot Analysis MYCN, MCL-1, LC3, PARP MechStudies->Western CellCycle Cell Cycle Analysis (Flow Cytometry) MechStudies->CellCycle Morphology Mitochondrial Morphology (Electron Microscopy) MechStudies->Morphology GeneExpr Gene Expression (RNAseq) MechStudies->GeneExpr Combination Combination Studies with Temsirolimus Western->Combination CellCycle->Combination Morphology->Combination GeneExpr->Combination InVivo In Vivo Evaluation Toxicity & Efficacy Combination->InVivo

Application Notes

MP1 Preparation and Handling
  • Solubility: MP1 has improved water solubility compared to earlier marinopyrroles, with a clogP value of 3.8 (clogD 2.3 at pH 7.4) [3] [4].
  • Storage: Store MP1 as a solid at -20°C protected from light. Prepare stock solutions in DMSO at concentrations of 10-50 mM.
  • Stability: MP1 is stable for at least 6 months when stored properly. Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term preservation.
  • Working concentrations: For most in vitro applications, use MP1 in the concentration range of 0.01-10 μM, depending on the cell line and assay duration.
Key Technical Considerations
  • Cell Line Authentication: Regularly verify cell line identity using short tandem repeat profiling, as done in the original studies [3] [4].
  • MYCN Status Confirmation: Confirm MYCN amplification status of cell lines using digital PCR or FISH before experimentation [3] [7].
  • Combination Therapy Design: When combining MP1 with temsirolimus, establish appropriate molar ratios based on the enhanced efficacy observed at MP1:TEM ratios of approximately 1:40 [3] [4].
  • Time Course Considerations: MP1 effects on MYCN expression and mitochondrial morphology are time-dependent, with significant changes observable within 18 hours of treatment [3] [4].
Potential Applications and Use Cases
  • MYCN-Amplified Neuroblastoma Research: MP1 serves as a valuable tool compound for studying MYCN-dependent pathways in neuroblastoma.
  • Combination Therapy Development: The synergistic relationship between MP1 and mTOR inhibitors suggests promising translational applications.
  • Metabolic Studies in Cancer: MP1's effects on mitochondrial function make it useful for investigating cancer cell metabolism.
  • Drug Resistance Models: MP1 can be used to develop chemoresistant cell lines for studying resistance mechanisms in MYCN-amplified cancers.

References

Comprehensive Application Notes and Protocols: Analysis of Pyrrolomycin C Using Planar Bilayer Lipid Membranes (BLMs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Pyrrolomycins are a family of heavily halogenated natural product antibiotics produced by Actinosporium and Streptomyces species that exhibit potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). [1] [2] These compounds demonstrate broad-spectrum biological activities, with Pyrrolomycin C (Pyr_C) emerging as a particularly efficient mitochondrial uncoupler and protonophore that operates in the submicromolar concentration range. [1] The growing antibiotic resistance crisis has intensified research into novel antibiotics with unique mechanisms of action, positioning this compound as a promising candidate due to its ability to disrupt bacterial bioenergetics through protonophoric activity. [3] [4]

Planar bilayer lipid membranes (BLMs) serve as an excellent experimental platform for investigating the protonophoric mechanism of this compound. This technique enables direct measurement of ion transport activity across a controlled lipid environment, free from complications introduced by biological transport proteins or complex membrane structures. [1] [5] Research utilizing BLMs has demonstrated that this compound exhibits significant protonophoric activity that is maximal at alkaline pH values (approximately pH 9), which corresponds closely to its pKa value. [1] This application note provides detailed methodologies for employing BLM technology to characterize the protonophoric properties of this compound, supporting ongoing antibiotic discovery and development efforts.

Mechanism of Action & Scientific Basis

Protonophoric Mechanism

This compound functions as a typical anionic protonophore, effectively shuttling protons across biological membranes through a cyclic mechanism that collapses proton gradients essential for cellular energy production. [1] [4] This mechanism involves the neutralization of proton gradients, leading to dissipation of membrane potential and subsequent uncoupling of oxidative phosphorylation. In bacterial systems, this action disrupts bioenergetic processes, resulting in potent antibiotic effects observed at nanomolar concentrations. [3] [4] The compound's protonophoric activity has been shown to be approximately one order of magnitude more potent than conventional uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP). [4]

Table 1: Comparative Protonophoric Activity of Pyrrolomycin Compounds

Compound Relative Potency in BLMs pH Optimum Membrane Specificity Sensitivity to Phloretin
This compound High in biological membranes ~9 [1] Enhanced OM penetration [1] Reduces activity [1]
Pyrrolomycin D Highest in SMPs and BLMs [1] ~9 [1] Less efficient OM penetration [1] Reduces activity [1]
CCCP Reference compound [4] Broad Non-specific Not reported
Structure-Activity Relationship

The protonophoric activity of this compound is intrinsically linked to its molecular structure, characterized by a polyhalogenated pyrrole nucleus connected to a dichlorophenol moiety. [2] [6] Key structural determinants include:

  • Halogenation pattern: The high degree of chlorination enhances both antibacterial potency and protonophoric efficiency by influencing the compound's acidity and membrane partitioning behavior. [2]
  • 4-acylphenol moiety: This structural feature, coupled with the chloropyrrole unit, constitutes a shared pharmacophore among natural products exhibiting protonophoric activity. [5]
  • Acidic proton: The pyrrole NH group possesses sufficient acidity to participate in proton translocation, with increased acidity correlating with enhanced biological activity. [2]

Comparative studies between this compound and Pyrrolomycin D reveal intriguing structure-function relationships. While Pyrrolomycin D demonstrates superior activity in inverted submitochondrial particles (SMPs) and BLMs, this compound exhibits enhanced efficacy in intact mitochondria, likely due to its superior penetration through the outer mitochondrial membrane. [1]

Experimental Design & Planning

Equipment and Instrumentation

Establishing a reliable BLM experimental system requires specific instrumentation capable of sensitive current measurements and stable membrane formation:

  • Planar BLM setup: Commercial BLM chamber (e.g., Warner Instruments) or custom-built apparatus with two compartments separated by a partition containing a small aperture (100-200 μm diameter)
  • Data acquisition system: Electrometer with low-noise current amplifier (Axopatch 200B or equivalent) capable of measuring pA-range currents
  • Analog-to-digital converter: For signal digitization and recording
  • Vibration isolation table: Critical for maintaining membrane stability during experiments
  • Faraday cage: To minimize electrical interference during sensitive measurements
  • Perfusion system: For controlled buffer exchange and compound application
  • pH meter: Accurate pH measurements of all solutions
  • Syringe pumps: For precise compound addition in dilution experiments
Reagents and Solutions
  • Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or similar phospholipids dissolved in n-decane (10-20 mg/mL)
  • This compound stock solution: Prepare in DMSO or ethanol at 1-10 mM concentration, store at -20°C protected from light
  • Buffer systems:
    • HEPES buffer (10 mM HEPES, 100 mM KCl, pH 7.0-7.4) for physiological pH studies
    • Tris buffer (10 mM Tris, 100 mM KCl) for alkaline pH studies (up to pH 9.0)
    • Citrate-phosphate buffers for acidic pH ranges
  • Control compounds: CCCP (carbonyl cyanide m-chlorophenylhydrazone) for comparison of protonophoric activity
  • Inhibitor solution: Phloretin (dipole modifier) prepared in DMSO for mechanism confirmation

BLM Protocol: Step-by-Step Procedure

Lipid Membrane Preparation

The formation of stable lipid bilayers is fundamental to obtaining reproducible results:

  • Aperture pretreatment: Clean the Teflon partition aperture with chloroform:methanol (2:1 v/v) and pre-coat with 1% hexadecane in pentane
  • Membrane formation: Using a small brush or syringe, apply the lipid solution (DPhPC in n-decane, 10 mg/mL) across the aperture
  • Membrane thinning: Monitor membrane formation by capacitance measurements; stable membranes typically display capacitance values of 150-400 pF for a 150 μm aperture
  • Stability assessment: Apply a low holding potential (20-50 mV) and monitor baseline current for 5-10 minutes to ensure stability before compound addition
  • Buffer conditions: Maintain consistent pH and salt concentration in both chambers to eliminate diffusion potentials
Electrophysiology Measurements

The following workflow outlines the key steps in performing BLM experiments to characterize this compound:

G Start Start BLM Experiment Chamber Set Up BLM Chamber Start->Chamber Membrane Form Lipid Bilayer Chamber->Membrane Stability Verify Membrane Stability Membrane->Stability Baseline Record Baseline Current Stability->Baseline AddPyrC Add this compound Baseline->AddPyrC Measure Measure Current Changes AddPyrC->Measure Voltage Apply Voltage Ramps Measure->Voltage Analyze Analyze I-V Relationships Voltage->Analyze Inhibitor Add Phloretin (Optional) Analyze->Inhibitor Repeat Repeat with Different Conditions Inhibitor->Repeat End Data Analysis Repeat->End

Figure 1: Experimental Workflow for BLM Analysis of this compound

  • Baseline recording: After membrane stabilization, record baseline current at various holding potentials (-100 to +100 mV in 20 mV increments) for 60 seconds at each potential
  • Compound addition: Add this compound to the desired final concentration (typically 10 nM - 1 μM) to both chambers while gently stirring
  • Current measurement: Monitor current changes over time at constant holding potentials; protonophoric activity manifests as increased membrane conductance
  • Voltage ramps: Apply slow voltage ramps (e.g., -100 to +100 mV over 20 seconds) to generate current-voltage (I-V) relationships
  • Dose-response: Repeat measurements with increasing this compound concentrations (log increments) to establish concentration dependence
  • pH dependence: Perform experiments at different pH values (6.0-9.0) to characterize pH sensitivity of protonophoric activity
  • Inhibition studies: Add phloretin (50-100 μM) to confirm anionic protonophore mechanism [1]
Key Experimental Parameters

Table 2: Optimal Experimental Conditions for this compound BLM Studies

Parameter Recommended Conditions Notes
Lipid Composition DPhPC in n-decane (10 mg/mL) Forms stable, solvent-containing bilayers
Aperture Diameter 100-200 μm Balance between stability and measurable current
Buffer Composition 10 mM buffer, 100 mM KCl Consistent ionic strength; vary buffer type for pH studies
This compound Concentration 1 nM - 10 μM Start low and increase gradually
pH Range 6.0 - 9.0 Maximum activity ~pH 9 [1]
Temperature 22-25°C (room temperature) Controlled environment improves stability
Holding Potential -100 to +100 mV For I-V relationship characterization

Data Analysis & Interpretation

Current-Voltage Relationships

Analysis of current-voltage (I-V) relationships provides critical insights into the ion transport properties of this compound:

  • Linear regression: Fit I-V curves with linear regression to determine membrane conductance (G = slope)
  • Concentration dependence: Plot conductance versus this compound concentration to determine the relationship between concentration and activity
  • Reversal potential: Determine the zero-current potential; for protonophores, this typically shifts with pH gradient
  • Rectification analysis: Assess whether current shows voltage-dependent rectification, which may indicate voltage-dependent gating

The protonophoric activity of this compound typically manifests as a concentration-dependent increase in membrane conductance that is symmetric (linear) at pH gradients of zero. [1]

Dose-Response Analysis

Quantitative analysis of this compound's protonophoric activity involves determining key pharmacological parameters:

  • EC50 values: Calculate the concentration producing half-maximal conductance increase through nonlinear regression fitting of concentration-response data
  • Hill coefficient: Determine cooperativity in the activation process
  • Comparative potency: Compare this compound efficacy with reference protonophores like CCCP and Pyrrolomycin D
  • pH profile: Plot EC50 values against pH to characterize the pH dependence of protonophoric activity

Table 3: Expected Protonophoric Parameters for this compound in BLM Studies

Parameter Expected Value Experimental Conditions
Minimum Effective Concentration < 10 nM [1] Planar BLM, pH ~9
Maximum Activity pH ~9 [1] Close to compound pKa
Phloretin Inhibition Significant reduction [1] 50-100 μM phloretin
Comparative Efficacy vs CCCP ~10x more potent [4] Equimolar concentrations
I-V Relationship Linear Symmetric conditions

Applications & Extended Protocols

Antibiotic Profiling and Resistance Studies

The BLM platform provides valuable insights for antibiotic development and resistance mechanisms:

  • Spectrum of activity: Correlate protonophoric potency in BLMs with antibacterial activity against Gram-positive and Gram-negative pathogens
  • Resistance studies: Investigate how bacterial resistance mutations affect compound interaction with membranes
  • Efflux pump impact: Study the contribution of efflux systems to innate resistance by comparing activity against wild-type and efflux-deficient strains [3] [4]
  • Combination therapy: Explore synergies with conventional antibiotics that may be enhanced by membrane depolarization

Research has demonstrated that Gram-negative bacteria become equally sensitive to pyrrolomycins when drug efflux transporters are removed, explaining the apparent Gram-positive specificity of these antibiotics. [3] [4]

Mitochondrial Uncoupling Studies

Beyond antibacterial applications, BLM studies of this compound provide insights into its effects on mitochondrial function:

  • Comparative potency: Evaluate this compound efficacy relative to Pyrrolomycin D in mitochondrial and biomimetic systems [1]
  • Therapeutic potential: Assess the compound's potential as a mitochondrial uncoupler for metabolic disorders
  • Toxicity profiling: Correlate protonophoric activity with cellular toxicity to establish therapeutic windows
  • Tissue specificity: Investigate whether differential membrane composition affects activity across tissues

Studies have revealed that this compound uncouples mitochondria in the submicromolar concentration range, as evidenced by mitochondrial membrane depolarization and stimulation of mitochondrial respiration. [1]

Troubleshooting & Technical Notes

Common Experimental Challenges
  • Membrane instability: Ensure proper aperture cleaning and lipid application; reduce stirring speed during measurements
  • High electrical noise: Verify proper grounding, ensure adequate Faraday cage enclosure, and check connection integrity
  • Variable response: Use fresh this compound stock solutions and maintain consistent DMSO concentrations across experiments
  • No protonophoric activity: Verify pH conditions and compound integrity; include CCCP as a positive control
  • Non-reproducible results: Standardize membrane formation protocol and maintain consistent experimental timing
Optimization Recommendations
  • Solution filtration: Filter all buffers through 0.22 μm filters to remove particulate matter that can disrupt membranes
  • Compound solubility: Ensure this compound is fully dissolved in DMSO before dilution into aqueous buffers
  • Time-dependent effects: Allow sufficient equilibration time after compound addition (typically 2-5 minutes)
  • Control experiments: Regularly include control measurements with vehicle (DMSO) alone to account for solvent effects
  • Data normalization: Express conductance relative to membrane area (calculated from capacitance measurements) for cross-experiment comparisons

Conclusion

Planar bilayer lipid membranes provide a powerful reductionist system for characterizing the protonophoric activity of this compound, enabling detailed investigation of its mechanism of action without the complexity of biological membranes. The protocols outlined in this application note facilitate quantitative assessment of this compound's ionophoric properties, supporting antibiotic development efforts and structure-activity relationship studies. The high potency of this compound, coupled with its unique chemical structure, makes it a valuable template for developing novel antibiotics targeting bacterial membrane bioenergetics. [1] [3] [4]

References

Understanding Pyrrolomycin C and Its Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

What is Pyrrolomycin C and why is its solubility important? this compound is a heavily halogenated natural product antibiotic with potent activity against Gram-positive bacteria [1] [2]. Its mechanism of action has been identified as a potent protonophore, which uncouples oxidative phosphorylation by disturbing the proton gradient across the bacterial membrane [1]. For in vitro studies aimed at characterizing its activity, mechanism, or resistance, achieving a consistent and sufficient concentration in aqueous solution is critical. However, its chemical structure suggests low aqueous solubility, which is a common challenge for many natural products [3].

What factors significantly influence solubility in biological assays? Your experimental conditions play a major role. A key finding from recent research is that the presence of albumin in the culture medium can drastically reduce the apparent activity of pyrrolomycins [1]. This suggests that the compound may bind to proteins in the medium, effectively reducing the free concentration available to act on bacteria. Therefore, for consistent results, it is crucial to standardize and report the specific medium composition used in your assays [1].

A Standard Workflow for Solubility Assessment and Enhancement

The following diagram outlines a systematic approach to optimizing this compound solubility for your experiments.

pyrrolomycin_solubility_workflow Start Start: this compound Solubility Assessment Stock 1. High-Concentration Stock Solution Preparation Start->Stock Screen 2. Aqueous Solubility Screen (pH 1.2 - 6.8 buffers) Stock->Screen Enhance 3. Solubility Enhancement Screen->Enhance Assess 4. Functional Activity Assessment (MIC) Enhance->Assess

Quantitative Solubility Parameters

Based on general principles for solubility optimization of similar compounds, you can explore the following initial conditions. Note that specific quantitative data for this compound is limited, so this table serves as a starting point for method development.

Parameter Suggested Starting Conditions Rationale & Notes
Stock Solvent DMSO (e.g., 10-50 mM stock) Standard for poorly water-soluble compounds; ensure final [DMSO] in assay has no antimicrobial effect [4].
Aqueous Buffer pH Range from pH 1.2 to 6.8 (e.g., HCl, Phosphate buffers) Simulates gastrointestinal range; helps identify pH-dependent solubility [4].
Surfactant Addition Add surfactants if aqueous solubility is low (e.g., Polysorbate 80) Useful for compounds with low solubility throughout the pH range; helps mimic in vivo conditions [4].
Co-solvents Limited percentages of ethanol, PEG-400 Can enhance solubility; requires control for biological effects [5].
Detailed Protocol: Solubility Assessment Using a Miniaturized Shake-Flask Method

This protocol is adapted from standard dissolution and solubility enhancement methodologies [4] [3].

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Filter through a 0.45 µm or 0.22 µm syringe filter to ensure sterility and remove any particulate matter.
  • Solubility Screening:
    • Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
    • Spike and Shake: Add a known, excess volume of the DMSO stock to each buffer. The goal is to achieve a supersaturated solution to determine the maximum soluble concentration.
    • Equilibration: Vortex mix thoroughly and agitate (e.g., on an orbital shaker) at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 hours) to reach equilibrium [3].
  • Separation and Analysis:
    • Centrifugation and Filtration: After equilibration, centrifuge the samples at high speed (e.g., 10,000-15,000 x g) and/or filter through a 0.45 µm or 0.22 µm filter to separate the undissolved compound from the solution.
    • Quantification: Dilute the supernatant/filtrate as needed and analyze the concentration of this compound using a calibrated HPLC-UV method. HPLC is preferred during development as it can separate the API from potential degradation products or interferences from the medium [4].

Troubleshooting Common Issues

Q: The compound precipitates when I add the stock solution to my aqueous assay medium. What can I do?

  • Problem: Rapid solvent shift from DMSO to aqueous buffer.
  • Solutions:
    • Slow Dilution: Add the DMSO stock to the aqueous medium very slowly while vortexing vigorously.
    • Use of Surfactants: Incorporate a small, non-toxic concentration of a surfactant like Polysorbate 80 into your aqueous buffer to help stabilize the compound in solution [4].
    • Change Co-solvent: Explore alternative co-solvents like PEG-400 or propylene glycol, but always verify their biocompatibility in your assay [5].

Q: The biological activity of this compound is inconsistent between my assay replicates.

  • Problem: Likely due to uncontrolled variables affecting solubility and bioavailability.
  • Solutions:
    • Standardize Medium: Ensure that the composition of your culture medium, especially the protein (e.g., albumin) content, is identical across all experiments, as it binds pyrrolomycins and affects activity [1].
    • Control for Efflux Pumps: Be aware that Gram-negative bacteria are inherently resistant to pyrrolomycins due to efflux pumps (e.g., AcrAB-TolC). Use efflux pump-deficient strains (e.g., E. coli ΔtolC) for susceptibility testing [1].
    • Visual Observation: Always visually inspect your dissolution vessels for artifacts like "coning" (a cone of insoluble material at the vessel bottom), which can lead to high variability [4].

Q: How can I confirm that my solubility enhancement method is effective without compromising the antibiotic's activity?

  • Problem: Ensuring that excipients or methods do not interfere with the drug's function.
  • Solutions:
    • Dose-Response Curves: Perform minimum inhibitory concentration (MIC) assays with your optimized solution and compare the dose-response relationship to that of a standard DMSO solution. A significant shift indicates a problem.
    • Microscopy: As reported in studies, you can use scanning electron microscopy (SEM) to observe the morphological effects of pyrrolomycin on bacterial cells (e.g., blebbing at division sites) to confirm bioactivity [1].

Important Considerations for Your Experimental Design

  • Start with a Robust Analytical Method: Before solubility testing, develop a specific and sensitive HPLC-UV or LC-MS method for this compound quantification. This is non-negotiable for accurate results [4].
  • Document Everything: Meticulously record all parameters, including the ionic strength of buffers, equilibration time, temperature, and filtration methods, as these can all influence the measured solubility [4] [3].
  • Validate with a Biological Assay: Ultimately, the success of your solubility protocol should be confirmed by a robust and reproducible biological activity readout, such as an MIC determination against a sensitive strain like Staphylococcus aureus [1].

References

Pyrrolomycin C stability in cell culture media and storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile & Handling Guidelines

The following table summarizes the key factors affecting pyrrolomycin and general compound stability in cell culture media, along with recommended handling procedures.

Factor Effect on Stability Recommended Handling
Light Significant degradation risk for related compounds (Pyrrolomycin D, B vitamins) [1] [2]. Acts as a photosensitizer, generating reactive oxygen species (ROS) [2]. Use amber vials or foil-wrapped containers. Minimize light exposure during preparation and experimental work [2].
Albumin/Serum Binds compounds, drastically reducing apparent activity (e.g., Pyrrolomycin D MIC increased >1000-fold) [1]. Be aware that serum content in media will significantly impact compound bioavailability and effective concentration [1].
Temperature & Time General vitamin stability decreases with heat and prolonged storage [2]. Prepare fresh solutions when possible. For stock solutions, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Oxygen Degradation is accelerated in an aerobic environment, especially when combined with light [2]. For long-term storage of stock solutions, consider an inert atmosphere (e.g., nitrogen purge) before sealing vials.
Aqueous Solution General risk of hydrolysis and long-term instability for many compounds. Use DMSO for preparing concentrated stock solutions. Ensure DMSO is dry and of high grade to minimize water content.

Experimental Protocols for Stability Assessment

Since direct data is scarce, you may need to empirically determine the stability of Pyrrolomycin C in your specific media. Here is a validated LC-MS/MS method used for a related compound, MP1, which can be adapted for this purpose [3].

Protocol 1: LC-MS/MS Quantification of this compound

This method can be used to measure this compound concentration in media over time to assess degradation.

  • 1. Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
  • 2. Chromatographic Conditions:
    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 100 × 2.1 mm) [3].
    • Mobile Phase: Isocratic elution with Water (0.1% Acetic Acid) : Methanol (10:90, v/v) [3].
    • Flow Rate: 0.25 mL/min [3].
    • Run Time: ~6.0 minutes [3].
  • 3. Mass Spectrometric Detection:
    • Ionization Mode: Electrospray Ionization (ESI), negative mode was optimal for MP1 [3].
    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion > product ion transitions for this compound would need to be optimized.
  • 4. Sample Preparation:
    • Solid-Phase Extraction (SPE) is recommended for plasma and tissue homogenates for high recovery and minimal matrix effect [3].
    • Methanol can be used as a reliable eluting solvent [3].

A Sample Collection (Media over time) B Solid-Phase Extraction (SPE) A->B C LC Separation C18 Column, Methanol/Water B->C D MS/MS Detection Negative ESI, MRM Mode C->D E Data Analysis Concentration vs. Time D->E

Protocol 2: Monitoring Bioactivity Retention

A functional assay to complement chemical quantification.

  • 1. Prepare Working Solutions: Dilute this compound in your complete cell culture media to the desired working concentration.
  • 2. Stress Conditions: Aliquot the solution and expose it to different conditions (e.g., room temperature with light, 4°C in dark, 37°C in CO₂ incubator).
  • 3. Time Points: Remove aliquots at predefined time points (e.g., 0, 2, 6, 24, 48 hours).
  • 4. Bioassay: Determine the Minimum Inhibitory Concentration (MIC) against a reference strain like Staphylococcus aureus for each aliquot [1] [4]. An increase in MIC indicates a loss of potent bioactivity due to degradation.

Troubleshooting Common Issues

  • Problem: Loss of antibacterial activity in long-term experiments.
    • Solution: Confirm the stability of your compound in the specific media and conditions used. Prepare fresh diluted solutions more frequently and ensure consistent serum content between experiments [1].
  • Problem: Inconsistent results between experiments.
    • Solution: Standardize storage conditions for stock and working solutions. Use single-use aliquots to avoid freeze-thaw cycles. Document the light exposure history of the media [2].
  • Problem: Low recovery in analytical methods.
    • Solution: Optimize the sample preparation, prioritizing SPE over protein precipitation to improve recovery and reduce matrix effects [3].

References

mitigating Pyrrolomycin C non-specific membrane effects

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge: Mechanism of Action

Pyrrolomycins, including Pyrrolomycin C, are potent natural protonophores [1]. They incorporate into bacterial membranes and disrupt the proton gradient across the membrane by shuttling protons, which uncouples oxidative phosphorylation [1]. This action:

  • Depolarizes the membrane potential [2] [3].
  • Halts ATP production, leading to cell death.
  • Is responsible for the high, nanomolar-level potency against Gram-positive bacteria [1].

Therefore, mitigating this membrane effect is challenging because it is the very basis of its antibiotic activity. However, research points to several strategies centered on chemical modification and experimental conditioning.

Quantitative Data & Strategies for Mitigation

The table below summarizes key data on this compound and related derivatives, which can inform your mitigation strategies.

Compound Key Feature Reported MIC/MBC (S. aureus) Key Finding / Mitigation Insight
This compound Natural tetrachlorinated compound [2] MIC~95: 0.1 µg/mL [1] Benchmark compound; potent membrane depolarization [1].
Pyrrolomycin D More lipophilic (trichlorinated pyrrole) [1] MIC~95: 0.025 µg/mL [1] Higher activity suggests lipophilicity impacts penetration, not just depolarization strength [1].
Nitro-Pyrrolomycins (5a-d) Halogen atoms replaced with nitro groups [2] [3] Varies by compound; some show improved MBC vs. Pyr C [2] Reduced cytotoxicity on normal epithelial cells while maintaining or improving antibacterial/anticancer activity [2] [3].
Methylated PM 2 Pyrrole NH and phenolic OH groups methylated [2] [3] N/A Study suggests biological activity depends on ionizable hydrogens and lipophilicity [2].

Frequently Asked Questions (FAQs)

Q1: Are the non-specific membrane effects of this compound always undesirable? It depends on the application. For its use as a potent antibiotic, the membrane effect is the desired mechanism. The "non-specific" nature becomes a problem when it leads to off-target cytotoxicity in host cells or a lack of selectivity between bacterial and mammalian membranes, limiting its therapeutic window [1] [2].

Q2: What is the most promising chemical strategy to reduce this compound's cytotoxicity? Replacing the halogen atoms on the pyrrole nucleus with nitro groups has shown great promise. This modification retains—and in some cases enhances—the desired antibacterial and anticancer activities while significantly reducing toxicity toward normal human epithelial cells [2] [3]. This approach directly addresses the toxicity linked to heavy polyhalogenation.

Q3: How does the presence of albumin in the culture medium affect my experimental results? Albumin in the medium (e.g., in standard supplements like fetal calf serum or OADC) can significantly reduce the apparent activity of pyrrolomycins. For instance, the MIC of Pyrrolomycin D against S. aureus increased 1000-fold (from 0.025 µg/mL to 25 µg/mL) in the presence of albumin [1]. This is likely due to serum protein binding, which sequesters the compound. You must account for this in your in vitro assays, especially when translating results to in vivo models.

Q4: My compound shows good membrane depolarization but poor bacterial killing. What could be the issue? As seen with this compound, it is a more potent depolarizing agent than Pyrrolomycin D, yet Pyrrolomycin D has a lower MIC [1]. This discrepancy highlights that overall biological activity is not solely a function of depolarization strength. Other factors, particularly compound lipophilicity and the ability to permeate and accumulate within the cell membrane, are critical determinants of final efficacy [2] [3].

Experimental Protocols & Workflow

Here is a general workflow for evaluating and mitigating the membrane effects of your compounds, synthesizing methodologies from the research.

G cluster_strat Key Mitigation Strategies cluster_prof Profiling Assays cluster_mech Mechanism of Action Start Start: Design/Synthesize Analogues Synth Chemical Synthesis Start->Synth Strat1 Replace halogens with nitro groups (5a-d) Synth->Strat1 Strat2 Modify ionizable groups (e.g., PM 2) Synth->Strat2 Assess In-Vitro Profiling Prof1 Antibacterial Susceptibility (MIC/MBC) Assess->Prof1 Prof2 Cytotoxicity Assay (e.g., on HepG2, HEK-293, hTERT RPE-1 cells) Assess->Prof2 Prof3 Check for serum/albumin effects on MIC Assess->Prof3 Mech Mechanistic Studies Mech1 Membrane Depolarization (Potentiometric probes) Mech->Mech1 Mech2 Uncoupling Oxidative Phosphorylation Mech->Mech2 Mech3 Check for non-target actions (e.g., Sortase A) Mech->Mech3 Strat1->Assess Strat2->Assess Prof1->Mech Prof2->Mech End Identify Lead Candidate Mech1->End Iterate Design Mech2->End Iterate Design Mech3->End Iterate Design

Key Experimental Details:

  • Chemical Synthesis of Analogues:

    • Nitro-Pyrrolomycins: The nitration reaction can be performed on pyrrole intermediates using a cold sulfonitric mixture (concentrated sulfuric and nitric acids) at -10°C for 15 minutes. Subsequent O-demethylation with a Lewis acid like aluminium chloride yields the final nitro-pyrrolomycin [2] [3].
    • Verification: Confirm the structure of new analogues using 1H-NMR (looking for the pyrrolic NH signal at ~13-14 δ and phenolic OH at ~10-11 δ) and high-resolution mass spectrometry. Purity should be confirmed by HPLC (>95%) [1] [2].
  • Membrane Depolarization Assay:

    • Method: Use potentiometric fluorescent probes (e.g., DiSC3(5)) or an electrophysiological setup with an artificial bilayer lipid membrane (BLM) [1].
    • Controls: Include a known protonophore like CCCP (carbonyl cyanide m-chlorophenylhydrazone) as a positive control. This compound should be an order of magnitude more potent than CCCP [1].
  • Antibacterial Susceptibility Testing:

    • Medium: Be consistent with your culture medium. Use cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria and note that albumin (e.g., in OADC supplement for M. tuberculosis) drastically increases MICs [1].
    • Metrics: Report both Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC), as a significant difference between them has been noted for pyrrolomycins [2].

References

Pyrrolomycin C concentration optimization for mitochondrial studies

Author: Smolecule Technical Support Team. Date: February 2026

Pyrrolomycin C Working Concentrations

The table below summarizes effective concentrations of this compound (Pyr C) in different experimental models, based on recent studies.

Experimental Model Effective Concentration Range Key Observed Effect Citation
Isolated rat liver mitochondria Sub-micromolar range (more active than Pyr D) Mitochondrial membrane depolarization; stimulation of mitochondrial respiration [1]
Anticancer activity (in vitro cell lines) Sub-micromolar IC50 values (e.g., ~0.62 µM for HepG2 cells) Cytotoxicity in various cancer cell lines [2] [3]
Antibacterial activity (S. aureus) 0.1 µg/mL (MIC) Potent growth inhibition of Gram-positive bacteria [2]

Experimental Protocols & Troubleshooting

Here are answers to common experimental questions based on the established mechanism of action and published methodologies.

FAQ 1: What is the primary mechanism of action I should consider when designing my mitochondrial experiments?

This compound functions as a potent protonophore [2]. Its mechanism has been directly demonstrated in isolated mitochondria:

  • Mechanism: It acts as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane. This leads to membrane depolarization and stimulation of oxygen consumption (respiratory uncoupling) without inhibiting the electron transport chain itself [1].
  • Experimental Evidence: This was confirmed by measuring membrane potential collapse and increased respiration rates in isolated rat liver mitochondria treated with sub-micromolar concentrations of Pyr C [1].

FAQ 2: What is a recommended step-by-step protocol to assess this compound's uncoupling activity?

You can adapt the following methodology from studies on isolated mitochondria [1].

  • Mitochondrial Isolation: Isolate intact mitochondria from rat liver or other relevant tissues using standard differential centrifugation techniques.
  • Respiration Assay: Use a Clark-type oxygen electrode to measure mitochondrial oxygen consumption in a sealed, thermostatically controlled chamber.
    • Buffer: Use a standard respiration buffer (e.g., containing sucrose, mannitol, KCl, MgCl₂, and a phosphate buffer).
    • Protocol:
      • Record the basal respiration rate (State 2).
      • Add complex I or II substrates (e.g., glutamate/malate or succinate) to initiate State 2 respiration.
      • Add a low concentration of ADP to induce State 3 respiration (active phosphorylation).
      • Once ADP is depleted, State 4 respiration is reached.
      • Now, titrate this compound (e.g., from 10 nM to 1 µM) into the chamber and observe the stimulation of oxygen consumption. As an uncoupler, it will increase the respiration rate.
  • Membrane Potential (ΔΨm) Assay: Simultaneously or separately, monitor the mitochondrial membrane potential using a fluorescent potentiometric dye like JC-1, TMRM, or Rhodamine 123.
    • Protocol:
      • Load the mitochondrial suspension with the dye.
      • Measure the fluorescence signal before and after the addition of Pyr C.
      • Expected Outcome: A dose-dependent decrease in fluorescence signal, indicating depolarization of the inner mitochondrial membrane.

The workflow for this experimental approach is summarized in the following diagram:

G start Isolate Mitochondria step1 Respiration Assay (Clark Oxygen Electrode) start->step1 step2 Membrane Potential Assay (Fluorescent Dye e.g., JC-1) start->step2 step3 Titrate this compound step1->step3 step2->step3 obs1 Observe: Stimulation of Oxygen Consumption step3->obs1 obs2 Observe: Decrease in Fluorescence Signal step3->obs2 conc Conclusion: Mitochondrial Uncoupling Confirmed obs1->conc obs2->conc

FAQ 3: My this compound is not showing the expected uncoupling effect. What could be wrong?

  • Check Solubility and Stock Solution: Pyrrolomycins are highly hydrophobic. Ensure your compound is properly dissolved in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM). The final concentration of DMSO in your assay should be kept low (typically ≤0.1%) to avoid solvent toxicity to mitochondria [3].
  • Verify Purity and Stability: Confirm the purity and identity of your compound batch. Synthetically produced Pyr C should be of high purity (>95%) and characterized by NMR and mass spectrometry [2] [4].
  • Confirm Assay pH: The protonophoric activity of related compounds can be pH-dependent, with maximal activity near the compound's pKa [1]. Ensure your assay buffer pH is physiologically relevant (e.g., pH 7.4) and consider testing if activity changes at different pH levels.
  • Use a Positive Control: Include a known uncoupler like CCCP (Carbonyl cyanide m-chlorophenylhydrazone) in your experiment. If CCCP works but Pyr C does not, the issue is likely with the Pyr C compound itself. Research indicates pyrrolomycins can be an order of magnitude more potent than CCCP [2].
  • Consider Membrane Integrity: One study found that the difference in activity between Pyr C and Pyr D was less pronounced in mitoplasts (mitochondria with a disrupted outer membrane) [1]. The integrity of your mitochondrial preparations could influence compound access and efficacy.

FAQ 4: Are there any specific handling or safety concerns with this compound?

  • Cytotoxicity Warning: this compound demonstrates cytotoxicity to mammalian cells (e.g., IC50 of 0.62 µM for HepG2 cells) [2]. Handle it with care using appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols for hazardous chemicals.
  • Albumin Binding: Be aware that the antibacterial activity of pyrrolomycins is significantly reduced in the presence of albumin or serum due to compound binding [2]. This is a critical consideration for planning in vivo experiments or experiments in serum-containing media.

References

Pyrrolomycin C protein binding interference in assays

Author: Smolecule Technical Support Team. Date: February 2026

The Core Interference: Protein Binding

The primary source of assay interference with Pyrrolomycin C is its non-specific binding to proteins like albumin, a common component in culture media. This binding sequesters the compound, making it less available to act on bacterial targets.

The table below summarizes key experimental findings on this effect:

Assay Condition Organism MIC of this compound Observation & Implication
Standard medium (CAMHB) [1] S. aureus SH1000 0.1 µg/mL [1] Establishes baseline potency in a protein-free medium.
With 0.5% Bovine Serum Albumin (BSA) [1] S. aureus SH1000 12.5 µg/mL [1] >100-fold increase in MIC; demonstrates severe sequestration of the compound by serum protein.
With 10% Fetal Calf Serum (FCS) [1] S. aureus SH1000 21 µg/mL [1] Confirms the interference is caused by serum components.
Standard medium (CAMHB) [1] E. coli ΔtolC 0.0125 µg/mL [1] Shows high intrinsic activity against a Gram-negative strain with a disabled efflux pump.
With 0.5% BSA [1] E. coli ΔtolC 6 µg/mL [1] ~500-fold increase in MIC, indicating protein binding is a universal confounding factor, not limited to Gram-positive bacteria.

Troubleshooting Guide & Experimental Protocols

To ensure your experimental results accurately reflect this compound's true antibacterial activity, consider the following strategies.

FAQ: Addressing Common Questions

Q: Why does my assay show weak or no activity for this compound, even though it's known to be potent? A: This is most likely due to the use of a culture medium supplemented with serum or albumin. The data above shows that these components can reduce the effective concentration of this compound by over 100-fold, causing MIC values to be falsely high [1].

Q: How can I confirm that protein binding is causing the issue in my experiments? A: The most direct test is to perform a parallel MIC assay with and without the addition of serum or BSA to your standard medium. A significant increase (e.g., 10-fold or more) in the MIC in the protein-supplemented medium strongly indicates sequestration is occurring [1].

Q: What are my options for mitigating this interference? A: You have several paths:

  • Use protein-free media: Conduct initial potency screenings in defined, serum-free media like cation-adjusted Mueller-Hinton broth (CAMHB) [1].
  • Account for binding in data interpretation: If you must use serum, report the MIC values with a clear description of the medium composition. The data can be interpreted with the understanding that the free concentration of the drug is much lower than the nominal concentration.
  • Consider compound analogs: Explore synthetic Pyrrolomycin derivatives. Some newer nitro-pyrrolomycins have shown improved activity profiles and their interaction with serum proteins may differ, though this requires empirical testing [2].
Experimental Protocol: Assessing the Impact of Serum Binding

This protocol outlines how to directly test the effect of protein binding on your compound's activity.

G A Prepare Two Media Sets B Standard Protein-Free Media (e.g., CAMHB) A->B C Protein-Supplemented Media (e.g., CAMHB + 0.5% BSA) A->C D Perform Parallel MIC Assays B->D C->D E MIC in Protein-Free Media D->E F MIC in Protein-Supplemented Media D->F G Analyze Fold-Change in MIC E->G F->G H Significant Increase Confirms Protein Binding Interference G->H

Procedure:

  • Preparation: Prepare your standard broth medium (e.g., CAMHB). Prepare an aliquot of the same medium supplemented with a physiologically relevant concentration of protein, such as 0.5% (w/v) Bovine Serum Albumin (BSA) or 10% (v/v) fetal calf serum (FCS) [1].
  • MIC Assay: Perform a standard broth microdilution MIC assay according to guidelines (e.g., CLSI) against your target organism(s). Run the assay in parallel using both the protein-free and protein-supplemented media [1].
  • Analysis: Calculate the ratio of MIC (with protein) / MIC (without protein). A large fold-increase (as shown in the table above) is a quantitative measure of the protein binding interference.

Key Takeaways for Your Research

  • Acknowledge the Pitfall: this compound is a potent antibiotic whose apparent activity is highly susceptible to underestimation in standard assays that contain serum or albumin.
  • Validate Your System: If your initial screens show weak activity, repeat them in a protein-free medium to rule out sequestration as the cause.
  • Report Transparently: Always explicitly state the full composition of the culture medium, including any serum or protein additives, when reporting MIC values for pyrrolomycins.

References

enhancing Pyrrolomycin C penetration through bacterial biofilms

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Here are answers to common experimental questions and detailed protocols for key assays.

FAQ 1: What are the main barriers that limit Pyrrolomycin C penetration into biofilms?

The biofilm matrix acts as a formidable physical and chemical barrier. The key challenges include:

  • Extracellular Polymeric Substances (EPS): A dense mesh of polysaccharides, proteins, and extracellular DNA (eDNA) that physically traps and hinders the diffusion of antimicrobial agents [1] [2].
  • Metabolic Heterogeneity: Biofilms contain sub-populations of dormant or slow-growing bacteria that are inherently less susceptible to many antibiotics [3].
  • Adaptive Stress Responses: The biofilm environment can induce general stress responses in bacteria, further increasing their tolerance [1].
FAQ 2: Which strategies can enhance this compound's activity against biofilms?

This compound is a membrane-active compound that can disrupt the proton gradient [4]. Its efficacy can be potentiated by co-administering it with agents that disrupt the biofilm matrix, allowing better penetration to the bacterial cell membranes.

  • Synergy with Matrix-Targeting Enzymes: Combining antibiotics with enzymes that degrade the EPS is a promising, environmentally friendly strategy [5]. The table below summarizes effective enzymes to test with this compound.
Enzyme Target in Biofilm Matrix Expected Outcome with this compound Key Considerations
Dispersin B [5] Poly-N-acetylglucosamine (PNAG) Inhibits biofilm formation, detaches established biofilms, increases susceptibility. Broad-spectrum activity against Gram-positive and Gram-negative pathogens.
Glycosidases (e.g., Cellulase) [5] Polysaccharides (e.g., cellulose) Reduces biomass, degrades exopolysaccharides (EPS), improves antibiotic access. Efficacy is pH-dependent (e.g., works better at pH 5 than pH 7).
Proteases [5] Protein components of the matrix Disrupts structural integrity of the biofilm, facilitating penetration. Specificity for certain protein types may vary.
Deoxyribonucleases (DNase) [5] Extracellular DNA (eDNA) Degrades the eDNA scaffold, weakening the biofilm structure. Useful for biofilms where eDNA is a major matrix component.
  • Combination with Other Agents: Consider exploring synergy with Quorum Sensing Inhibitors (QSIs) to disrupt bacterial communication and biofilm development [2], or with membrane-active peptides that can target dormant cells [3].
FAQ 3: Our biofilm dispersal assays are yielding variable results. How can we improve consistency?

Variability often stems from inconsistencies in biofilm growth and treatment. Ensure:

  • Standardized Inoculum: Use planktonic cultures harvested at the same optical density and growth phase.
  • Confirmed Maturity: Allow biofilms to mature for a consistent, validated time period (e.g., 48-72 hours).
  • Proper Controls: Always include untreated biofilm controls and vehicle controls (e.g., the buffer used for enzymes) in every experiment.
  • Replication: Perform all assays with a sufficient number of biological and technical replicates (e.g., n≥3).

Detailed Experimental Protocols

Protocol 1: Assessing Synergy Between this compound and Matrix-Disrupting Enzymes

This protocol outlines a standard assay to test the efficacy of this compound combined with Dispersin B or other enzymes against a pre-formed biofilm [5].

Workflow Diagram: Synergy Assay

G Start Start: Grow Planktonic Culture A Form Biofilm (96-well plate, 37°C, 48h) Start->A B Gently Wash Biofilm (Remove planktonic cells) A->B C Treat Pre-formed Biofilm B->C D Group 1: Buffer Control Group 2: this compound alone Group 3: Enzyme alone Group 4: this compound + Enzyme C->D E Incubate (37°C, 24h) D->E F Quantify Viable Cells (CFU counting) E->F G Analyze Biomass (Crystal Violet staining) E->G End Analyze Synergy F->End G->End

Materials & Reagents:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)
  • This compound stock solution
  • Dispersin B (or other enzyme) stock solution
  • Sterile 96-well flat-bottom polystyrene plates
  • Appropriate growth broth
  • Phosphate Buffered Saline (PBS)
  • Crystal Violet solution (0.1% w/v)
  • Acetic acid (30% v/v)

Step-by-Step Method:

  • Biofilm Formation: Grow a planktonic culture of the target bacterium to mid-log phase. Dilute it in fresh broth to a standard optical density (e.g., OD600 ~0.1). Dispense 200 µL per well into a 96-well plate. Incubate under static conditions for 48 hours at 37°C to form a mature biofilm.
  • Washing: Carefully remove the planktonic culture from each well by pipetting. Gently wash the adhered biofilm twice with 200 µL of sterile PBS to remove loosely attached cells.
  • Treatment Preparation: Prepare fresh treatment solutions in growth broth:
    • Group 1: Broth only (negative control).
    • Group 2: this compound at the desired sub-MIC or MIC concentration.
    • Group 3: Dispersin B (or other enzyme) at a pre-determined concentration.
    • Group 4: Combination of this compound and Dispersin B at the same concentrations used alone.
  • Treatment Incubation: Add 200 µL of each treatment solution to the respective wells. Incubate the plate for 24 hours at 37°C.
  • Viable Cell Count (CFU):
    • Remove the treatment solution.
    • Gently wash the biofilm twice with PBS.
    • Add 200 µL of PBS to each well and scrape the bottom of the well thoroughly with a pipette tip to dislodge the biofilm.
    • Serially dilute the biofilm suspension and spot-plate on agar plates. Count colony-forming units (CFU) after incubation.
  • Biomass Quantification (Crystal Violet):
    • After removing the treatment and washing, air-dry the plate for 45 minutes.
    • Stain the wells with 200 µL of 0.1% Crystal Violet for 15 minutes.
    • Rinse the plate thoroughly under running tap water to remove excess stain.
    • Elute the bound stain with 200 µL of 30% acetic acid for 15 minutes.
    • Measure the absorbance of the eluent at 550 nm.
Protocol 2: Visualizing Biofilm Penetration and Structure via SEM

Scanning Electron Microscopy (SEM) provides high-resolution images of biofilm ultrastructure and can visually confirm the disruptive effects of treatments [6].

Workflow Diagram: SEM Sample Preparation

G Start Start: Grow Biofilm on material coupon A Apply Treatment (this compound +/- Enzyme) Start->A B Primary Fixation (Glutaraldehyde) A->B C Secondary Fixation (Osmium Tetroxide) B->C D Dehydration (Ethanol series: 30% to 100%) C->D E Critical Point Drying D->E F Sputter Coating with Gold/Palladium E->F End SEM Imaging F->End

Key Considerations for SEM:

  • Fixation is Critical: Use customized protocols with osmium tetroxide (OsO4), ruthenium red (RR), or tannic acid (TA) to better preserve the delicate extracellular matrix and prevent collapse during dehydration [6].
  • Sample Coating: Since biofilms are non-conductive, a thin layer of gold/palladium is essential for high-quality imaging in conventional SEM.

Advanced Technical Notes

  • Mechanism of Action Insight: Understanding that this compound acts as a membrane depolarizing agent [4] helps rationalize its combination with matrix-disrupting enzymes. The enzyme breaks the physical barrier, allowing this compound better access to its target.
  • Quantitative Image Analysis: Use image analysis software to extract quantitative data from SEM or CLSM images. Parameters like biofilm thickness, roughness, and biovolume can be measured and statistically compared between treatment groups [6].

References

Pyrrolomycin C batch-to-batch variability in natural extraction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Variability Challenge

Pyrrolomycins are polyhalogenated antibiotics naturally produced by bacterial species such as Actinosporangium and Streptomyces [1] [2]. A primary source of batch-to-batch variability lies in the complexity of their biosynthetic gene cluster (BGC). Research into the highly similar pyrrolomycin BGC from Actinosporangium vitaminophilum and Streptomyces sp. UC 11065 has identified numerous open reading frames (ORFs) involved in its assembly [2]. The table below summarizes the core factors contributing to variability.

Factor Description Impact on Variability
Producing Organism Different strains of Actinosporangium and Streptomyces [1] [2]. Genetic differences between strains can lead to variations in the biosynthetic pathway efficiency and final product profile.
Biosynthesis Skeleton derived from L-proline and three acetate molecules; involves a nitrate reductase for nitration [2]. The activity of biosynthetic enzymes can fluctuate, affecting the yield and relative proportions of Pyrrolomycin C and related analogues (e.g., A, B, D).
Key Structural Features High degree of chlorination and the presence of a nitro group at the 3-position of the pyrrole ring [1]. The nitration process is noted as potentially involving a novel mechanism, which may be a point of inconsistent efficiency [2].

Standardized Extraction & Analytical Protocols

To ensure batch-to-batch consistency, rigorous analytical techniques must be applied to both the final extract and the process itself. The following workflow outlines a comprehensive quality control process, and subsequent sections provide detailed methodologies.

Start Start: Raw Biomass (Actinosporangium/Streptomyces) P1 Extraction (Solvent, Temperature, Time) Start->P1 P2 Concentration & Crude Extract Obtention P1->P2 P3 Metabolite Fingerprinting (NMR, LC-MS) P2->P3 P4 Data Analysis & Profile Comparison P3->P4 P4->P1 Out of spec End End: Batch Consistency Assessment P4->End P4->End Within acceptable range?

Protocol 1: Optimized Metabolite Extraction for Fingerprinting

This protocol is adapted from methodologies used for robust metabolite profiling of botanical ingredients and is applicable to microbial extracts [3].

  • Principle: To comprehensively extract metabolites for analysis, ensuring the chemical profile is accurately represented.
  • Materials:
    • Lyophilized microbial biomass (50 mg ± 1 mg).
    • Solvent: Methanol (HPLC grade). For NMR, a mixture of 90% CH₃OH and 10% CD₃OD can be used for the deuterium lock [3].
    • Equipment: Ultrasonic bath, centrifuge, vortex mixer, evaporator.
  • Procedure:
    • Homogenization: Weigh 50 mg of lyophilized biomass into a microcentrifuge tube.
    • Extraction: Add 1 mL of methanol solvent.
    • Mixing: Vortex vigorously for 60 seconds.
    • Assisted Extraction: Place the tube in an ultrasonic bath for 15 minutes at room temperature.
    • Separation: Centrifuge at 13,000 RPM for 10 minutes.
    • Collection: Carefully collect the supernatant. The pellet can be re-extracted if higher yields are required.
    • Analysis Ready: The supernatant can be used directly for LC-MS. For NMR, the solvent may be evaporated, and the residue re-dissolved in a deuterated solvent like DMSO-d6 or CD₃OD [3].
Protocol 2: Chemical Fingerprinting by NMR and LC-MS

Using orthogonal analytical techniques provides a holistic view of the extract's composition [3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Principle: Provides a highly reproducible and non-targeted fingerprint of the entire extract, allowing for batch-to-batch comparison [3].
    • Procedure:
      • Prepare the sample from Protocol 1 in a deuterated solvent.
      • Acquire ¹H-NMR spectra (e.g., on a 400 MHz spectrometer).
      • Process spectra by binning data (e.g., 0.01 ppm buckets), excluding solvent peaks and noise.
      • Use hierarchical clustering analysis (HCA) to compare the spectral variables of different batches against a validated reference standard [3].
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
    • Principle: Offers high sensitivity for detecting and quantifying specific compounds, including this compound and its analogues.
    • Procedure:
      • Inject the methanol extract onto a reverse-phase C18 column.
      • Use a gradient elution with water and acetonitrile, both modified with 0.1% formic acid.
      • Detect using a high-resolution mass spectrometer in positive ion mode.
      • Identify this compound by its exact mass and retention time compared to an authentic standard. Monitor for related analogues (A, B, D) which indicate variability in halogenation or nitration.

Troubleshooting Common Scenarios

The table below addresses specific issues and proposed solutions based on the gathered information.

Scenario & Observation Potential Root Cause Investigation & Corrective Action

| Low Yield of this compound | Inefficient extraction or low producer strain. | Action 1: Optimize extraction parameters (e.g., switch to methanol, use ultrasound-assisted extraction (UAE) to improve efficiency [4]). Action 2: Re-streak the producing organism to check for genetic drift and use a known high-producing master cell bank. | | High Batch-to-Batch Variability in HPLC/LC-MS Profile | Inconsistent biosynthesis or extraction. | Action 1: Standardize the fermentation conditions (medium, temperature, duration) rigidly. Action 2: Implement NMR fingerprinting as a primary quality tool. Compare the HCA results of the variable batches to a gold standard batch to identify metabolic differences beyond just the target compound [3]. | | Unexpected Cytotoxicity in Downstream Assays | Co-extraction of highly cytotoxic natural analogues (e.g., Pyrrolomycin D is a very potent membrane-depolarizing agent [5]). | Action: Use LC-MS to characterize the impurity profile. The presence of potent analogues like Pyrrolomycin D may require purification process optimization (e.g., chromatography) to remove them specifically. |

Alternative Strategy: Synthetic Approaches

For applications requiring extreme consistency, natural extraction may be inherently limiting. A robust alternative is the use of synthetic pyrrolomycins.

  • Advantage: Synthetic routes, such as Microwave-Assisted Organic Synthesis (MAOS), allow for the production of this compound and its analogues with high purity and batch-to-batch consistency, bypassing the variability of biological systems [6].
  • Rational Design: Synthesis also allows for chemical manipulation to improve the therapeutic profile. For example, replacing chlorine atoms with nitro groups has been shown to maintain antibacterial activity while reducing cytotoxicity [6].

References

Pyrrolomycin C vs Pyrrolomycin D protonophore activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Activity and Property Comparison

Feature Pyrrolomycin C Pyrrolomycin D
Protonophore Activity Potent membrane-depolarizing agent [1] More potent membrane-depolarizing agent; order of magnitude more active than conventional uncoupler CCCP [1]
Proposed Mechanism Uncouples oxidative phosphorylation via protonophoric action [1] Uncouples oxidative phosphorylation via protonophoric action [1]
MIC vs. S. aureus 0.1 µg/mL [1] 0.025 µg/mL [1]
MIC vs. S. pneumoniae 0.1 µg/mL [1] 0.006 µg/mL [1]
Lipophilicity Lower Higher; increased ability to permeate the membrane [2]
Impact of Albumin Significant reduction in activity (MIC increases from 0.1 to 12.5 µg/mL in S. aureus) [1] Significant reduction in activity (MIC increases from 0.025 to 25 µg/mL in S. aureus) [1]

Experimental Evidence and Methodology

The data in the table is supported by robust experimental protocols:

  • Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods in cation-adjusted Mueller-Hinton broth (CAMHB) [1].
  • Mechanism of Action Studies: Protonophore activity was confirmed using:
    • Potentiometric Probes to measure membrane depolarization in bacterial cells [1].
    • Electrophysiology on artificial bilayer lipid membranes (BLM), directly demonstrating proton transport [1].
  • Assessing Impact of Efflux and Albumin: Studies compared MICs in wild-type and efflux pump-deficient E. coli (ΔtolC), and in media supplemented with albumin or serum, to evaluate penetration and serum protein binding [1].

The experimental workflow below illustrates how these methods were applied to establish Pyrrolomycins as protonophores.

G cluster_susceptibility Phenotypic Screening cluster_moa Mechanism of Action Elucidation Start Start: Pyrrolomycin Antibiotic Activity MIC Determine MIC against Bacterial Panels Start->MIC Efflux Test in Efflux- Deficient Mutants MIC->Efflux Albumin Test in Media with Albumin/Serum Efflux->Albumin Depolarization Membrane Depolarization Assays (Potentiometric Probes) Albumin->Depolarization BLM Artificial Bilayer Lipid Membrane (BLM) Electrophysiology Depolarization->BLM Conclusion Conclusion: Identified as Potent Natural Protonophores BLM->Conclusion

Key Insights for Research and Development

  • Overcoming Gram-Native Resistance: The potent activity of Pyrrolomycins against efflux-pump deficient E. coli (ΔtolC) suggests their spectrum could be broadened by strategies that inhibit efflux pumps or improve penetration into Gram-negative bacteria [1].
  • Addressing Serum Binding: The significant reduction in activity in the presence of albumin is a major pharmacokinetic challenge. Designing analogs with reduced serum protein binding is crucial for in vivo efficacy [1].
  • Lipophilicity-Activity Relationship: The higher lipophilicity of Pyrrolomycin D contributes to its superior activity, likely by enhancing membrane permeation [2]. This highlights log P as a critical parameter in analog optimization.

References

Pyrrolomycin C mitochondrial uncoupling efficiency vs FCCP

Author: Smolecule Technical Support Team. Date: February 2026

Uncoupler Comparison at a Glance

The table below summarizes the key characteristics of Pyrrolomycin C and FCCP based on the retrieved research.

Feature This compound FCCP (Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone)
Compound Type Natural product antibiotic (Halogenated pyrrole) [1] [2] Synthetic chemical (Carbonyl cyanide phenylhydrazone) [3]
Primary Mechanism Protonophore (Anionic) [1] Protonophore [3]

| Reported Effective Concentration | Sub-micromolar range (on isolated rat liver mitochondria) [1] | • 5 nM (mild uncoupling in myocardial cells) [4] • >1000 nM (compromised oxidative phosphorylation in cerebral cells) [5] | | Key Differential Insight | Activity is highly dependent on membrane structure; more active in intact mitochondria than submitochondrial particles [1] | A known, potent ETC uncoupler; effects are highly concentration-dependent, ranging from protective to detrimental [4] [5] | | Documented Biological Effects | • Mitochondrial membrane depolarization • Stimulation of respiration [1] | • Decreased ATP production • Reduced ROS generation (at low doses) • Induced expression of UCP1 (at low doses) • Compromised oxidative phosphorylation (at high doses) [4] [5] | | Therapeutic Context | Studied for anticancer cytotoxicity [2] [6] | Protective effect against myocardial ischemia/reperfusion injury (at low doses) [4] |

Experimental Data and Protocols

Here is a detailed look at the key experiments that provide the data for the comparison above.

For this compound:

The primary mechanism and efficiency data were derived from a 2022 study on isolated rat liver mitochondria [1].

  • Experimental System: The study used several models: intact isolated mitochondria, mitoplasts (mitochondria with impaired outer membranes), and inverted submitochondrial particles (SMPs). This allowed the researchers to dissect the effect of different membrane structures.
  • Key Measurements:
    • Respiration: Stimulation of oxygen consumption rate (OCR) was measured as an indicator of uncoupling.
    • Membrane Potential: Depolarization of the mitochondrial membrane was assessed.
    • Protonophoric Activity: Direct proton transport was measured using liposomes loaded with a pH indicator and planar bilayer lipid membranes (BLM).
  • Protocol Insight: The finding that this compound's activity was significantly higher in intact mitochondria compared to SMPs suggests that its efficiency is not just based on its chemistry, but also on its ability to penetrate the mitochondrial outer membrane effectively [1].
For FCCP:

The data for FCCP comes from multiple studies, highlighting its dose-dependent effects.

  • In Vitro Bioenergetics (Seahorse XF Analyzer): A 2018 study treated cerebral endovascular cells with various concentrations of FCCP and used a Seahorse XFe96 Analyzer to perform a Mito-Stress Test [5].
    • Protocol: Cells were treated with FCCP (10 nM to 10,000 nM) for 24 hours. The assay sequentially injects compounds (oligomycin, FCCP, rotenone/antimycin A) to measure parameters like basal respiration, ATP production, and maximal respiration.
    • Finding: Concentrations of FCCP at 1000 nM and above significantly compromised all measured parameters of mitochondrial oxidative phosphorylation [5].
  • In Vivo Myocardial Protection: A 2025 study investigated a low dose of FCCP (5 nM in vitro; 1 mg/kg in mice) in a model of myocardial ischemia/reperfusion (I/R) injury [4].
    • Finding: This low concentration induced mild mitochondrial uncoupling and the expression of uncoupling protein 1 (UCP1), leading to reduced ATP and ROS production, which ultimately protected against I/R injury [4].

Mechanisms of Action and Pathways

The following diagram illustrates the core mechanism shared by protonophore uncouplers like this compound and FCCP, and how mild uncoupling can lead to a protective cellular response.

G start High Mitochondrial Membrane Potential uncoupler_mechanism Protonophore (e.g., FCCP, this compound) Action: Shuttles H+ across inner membrane start->uncoupler_mechanism consequence_high Consequence: Proton Gradient Dissipated uncoupler_mechanism->consequence_high result1 ETC increases respiration to restore gradient consequence_high->result1 result2 Reduced ATP Synthesis consequence_high->result2 result3 Lowered Membrane Potential consequence_high->result3 downstream Downstream Effect: Reduced ROS Generation result3->downstream outcome Cellular Outcome: Protection from Oxidative Stress downstream->outcome

Key Insights for Research Applications

Based on the compiled data, here are critical points to consider for your experimental planning:

  • Membrane Integrity is Key for this compound: The efficiency of this compound is highly dependent on the integrity of the mitochondrial membranes. Its activity is significantly higher in intact mitochondria compared to inverted submitochondrial particles [1]. Your choice of experimental model (e.g., intact cells vs. isolated mitochondrial fractions) will greatly influence the observed potency.
  • FCCP's Effect is Dose-Dependent: FCCP is a potent uncoupler, but its biological effect is critically dependent on concentration. Low doses (e.g., 5 nM) can induce mild uncoupling that is protective against oxidative stress, while higher doses (≥1000 nM) severely compromise mitochondrial function and can exacerbate injury, as seen in stroke models [4] [5].
  • Therapeutic Potential vs. Toxicity: Both compounds show therapeutic potential—this compound in oncology and low-dose FCCP in cardioprotection—by modulating mitochondrial function to induce cell death or reduce oxidative damage [4] [2] [6]. However, their protonophore activity inherently carries the risk of off-target toxicity, which is a significant barrier for translational development [2].

References

Pyrrolomycin C antimicrobial potency vs conventional antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Potency Comparison

The table below summarizes the minimum inhibitory concentration (MIC) data for Pyrrolomycin C against various bacterial strains, alongside common conventional antibiotics for context. A lower MIC value indicates higher potency.

Antibiotic / Bacterial Strain Staphylococcus aureus Enterococcus faecalis Bacillus anthracis Escherichia coli
This compound [1] 0.61 µM ~0.61 µM (for S. faecalis) 0.61 µM >69.1 µM (Inactive)
Pyrrolomycin B [1] 0.56 µM ~0.28 µM (for S. faecalis) 0.28 µM 35.11 µM
Vancomycin (Conventional) [2] 1–2 µg/mL (≈ 0.69-1.38 µM) 1–4 µg/mL (≈ 0.69-2.75 µM) Information Not Provided Inherently Inactive
Ampicillin (Conventional) [2] 0.25–0.5 µg/mL (≈ 0.72-1.44 µM)⁴ 1–2 µg/mL (≈ 2.87-5.74 µM)⁴ Information Not Provided 4–8 µg/mL (≈ 11.5-23 µM)⁴

> Note: MIC values can vary significantly based on experimental conditions (e.g., medium composition, inoculum size). The values for this compound and B are from a single source for direct comparison [1]. The values for conventional antibiotics are typical clinical breakpoints for context [2]. This compound shows nanomolar-range potency against key Gram-positive pathogens, rivaling or exceeding that of vancomycin.

Mechanism of Action: Protonophore Activity

Unlike most conventional antibiotics that inhibit specific enzymes like ribosomes or topoisomerases, this compound's primary mechanism is as a potent natural protonophore [3].

  • Conventional Antibiotics: Typically target specific biosynthetic pathways:

    • Cell Wall Synthesis (e.g., β-lactams, Vancomycin) [4] [5]
    • Protein Synthesis (e.g., Aminoglycosides, Macrolides, Tetracyclines) [4] [5]
    • Nucleic Acid Synthesis (e.g., Fluoroquinolones) [4] [5]
    • Folate Metabolism (e.g., Sulfonamides, Trimethoprim) [4] [5]
  • This compound: It embeds in the bacterial cell membrane and shuttles protons (H+) from the outside to the inside, thereby dissipating the proton motive force (PMF) [3]. The PMF is essential for energy (ATP) production, nutrient transport, and cell survival. Its collapse leads to rapid depolarization of the membrane, uncoupling of oxidative phosphorylation, and cell death.

The following diagram illustrates this protonophore mechanism and its consequences.

G cluster_mechanism This compound Mechanism (Protonophore) PMF Proton Motive Force (PMF) Energy Energy (ATP) Production PMF->Energy Transport Nutrient Transport PMF->Transport Survival Cell Survival PMF->Survival Depolarization Membrane Depolarization PMF->Depolarization Leads to Death Bacterial Cell Death Depolarization->Death PyrrolomycinC This compound Membrane Bacterial Cytoplasmic Membrane PyrrolomycinC->Membrane Binds to H_out H⁺ (Outside) H_out->Membrane  this compound Shuttles Protons H_in H⁺ (Inside) Membrane->PMF Dissipates Membrane->H_in

Resistance Development Profile

A critical advantage of antibiotics with non-specific mechanisms like membrane disruption is their potential for lower resistance development [6].

  • Limited Resistance: One study found that resistance development against this compound was limited in ESKAPE pathogens. Mutants that did arise showed only a small (less than 4-fold) increase in MIC and often had mutations affecting compound penetration (e.g., in efflux pumps or membrane structure), not a specific drug target [3] [6]. This aligns with the concept that evolving resistance to a drug that physically disrupts the membrane is more challenging for bacteria [6].
  • Conventional Antibiotics are highly susceptible to well-defined resistance mechanisms like target modification, enzyme inactivation (e.g., β-lactamases), and efflux pumps [4].

Key Advantages and Limitations for Development

Feature This compound Conventional Antibiotics (e.g., Vancomycin, Fluoroquinolones)
Potency (vs. Gram-positive) Very High (nanomolar range) [1] [3] Moderate to High (micromolar range) [2]
Spectrum of Activity Narrow (Primarily Gram-positive) [1] [7] Varies (Narrow to Broad Spectrum) [2]
Mechanism of Action Protonophore (Membrane disruption) [3] Target-specific (e.g., enzyme inhibition) [4]
Resistance Risk Theoretically Low [3] [6] Moderate to High [4] [6]
Major Development Hurdle High Cytotoxicity [7] Well-established safety and efficacy profiles

Experimental Protocols for Key Assays

For researchers aiming to evaluate pyrrolomycins or similar compounds, here are summaries of key methodologies from the literature.

Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

The broth microdilution method is standard, but studies on pyrrolomycins highlight the importance of also determining the Minimal Bactericidal Concentration (MBC), as there can be a significant gap between MIC and MBC values [7].

  • Protocol Summary: Prepare a serial dilution of the antibiotic in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well plate. Standardize the bacterial inoculum to approximately 5 × 10⁵ CFU/mL and add to each well. Incubate at 35±2°C for 16-20 hours. The MIC is the lowest concentration with no visible growth. For MBC, subculture wells showing no growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in ≥99.9% killing of the initial inoculum [7] [8].
Mechanism of Action Study (Membrane Depolarization)

The protonophoric activity of this compound can be directly measured using a potentiometric fluorescent probe like 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] [3].

  • Protocol Summary: Load bacterial cells with the DiSC₃(5) dye, which accumulates in polarized membranes and self-quenches its fluorescence. Add the antibiotic and monitor fluorescence in real-time. If the compound depolarizes the membrane, the dye is released into the medium, de-quenching occurs, and a sharp increase in fluorescence is observed. The potency can be compared to a known protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) [3].
Cytotoxicity Assay

Given the known cytotoxicity of natural pyrrolomycins, this is a critical assay. The MTT assay is a common colorimetric method for measuring cell metabolic activity.

  • Protocol Summary: Seed mammalian cells (e.g., human epithelial cell lines) in a 96-well plate and allow them to adhere. Treat with a range of concentrations of this compound for 24-72 hours. Add MTT reagent, which is reduced to purple formazan by metabolically active cells. Solubilize the formazan crystals and measure the absorbance. The concentration that reduces cell viability by 50% (CC₅₀ or IC₅₀) is calculated and compared to its antibacterial MIC to determine a selectivity index [7].

Future Research Directions

Current research is focused on mitigating the cytotoxicity of pyrrolomycins through synthetic chemistry while retaining their potent antibacterial activity [7]. Promising strategies include:

  • Structural Modification: Replacing highly halogenated structures with less toxic electron-withdrawing groups, such as nitro groups, at different positions on the pyrrole nucleus [7]. Some of these synthetic analogs show improved antibacterial activity and significantly reduced toxicity towards normal human epithelial cells [7].
  • Combination Therapy: Exploring synergy with other antibiotics to enhance efficacy and reduce the required dose, potentially lowering toxic side effects.

References

Pyrrolomycin C efficacy in MYCN-amplified vs non-amplified cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Pyrrolomycin Derivative MP1 in Neuroblastoma Cell Lines

Cell Line MYCN Status IC₅₀ of MP1 (μM) Key Experimental Findings
BE-2c Amplified 0.096 μM ↓ MYCN & MCL-1 protein; ↑ cleaved PARP & LC3II/LC3I (apoptosis/autophagy); mitochondrial damage; cell cycle S-phase decline [1] [2]
IMR-32 Amplified 0.89 μM Information limited in provided context [1] [2]
SKN-AS Non-amplified >50 μM No significant changes in MYCN or apoptosis markers [1] [2]

Experimental Protocols for Key Data

The quantitative and mechanistic data in the table were generated using standard preclinical research methodologies [1]:

  • Cell Viability (IC₅₀): Determined via MTT assay. Cells were treated with a range of MP1 concentrations for 18 hours. The formation of formazan crystals by metabolically active cells was measured spectrophotometrically to calculate the half-maximal inhibitory concentration (IC₅₀) [1].
  • Protein Expression Analysis: Performed using Western blotting. Total protein was extracted from treated cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against targets like MYCN, MCL-1, and cleaved PARP. Band density was quantified and normalized to loading controls [1].
  • Cell Cycle and Apoptosis: Analyzed by flow cytometry. For cell cycle, fixed cells were stained with propidium iodide (PI), which binds to DNA, and the DNA content of single cells was measured to determine the phase of the cycle. Apoptosis was assessed by measuring externalized phosphatidylserine using Annexin-V staining [1] [3].
  • Mitochondrial Morphology: Visualized using transmission electron microscopy, which provided high-resolution images showing cristae loss and rounding of mitochondria in treated cells [1].

Mechanism of Action and Research Context

While Pyrrolomycin C itself is noted for its anticancer properties [4] [5], the available comparative data in MYCN-amplified models is for the synthetic derivative MP1. This compound was developed to improve the poor water solubility and drug-like properties of the original marinopyrrole and pyrrolomycin natural products [1] [6].

The following diagram illustrates the reported mechanism of action of MP1, which leads to selective cytotoxicity in MYCN-amplified cancer cells.

G label Reported Mechanism of MP1 in MYCN-Amplified Cells MP1 MP1 Treatment Down Downregulation of MYC/MYCN Protein MP1->Down Metab Inhibition of Metabolism & Energy Decline Down->Metab Apop Induction of Apoptosis (↑ Cleaved PARP) Metab->Apop Auto Induction of Autophagy (↑ LC3II/LC3I) Metab->Auto Mito Mitochondrial Damage (Loss of Cristae) Metab->Mito Cycle Cell Cycle Arrest (Decline in S-Phase) Metab->Cycle

This proposed mechanism, where MP1 downregulates the powerful oncogene MYCN, disrupts the energy supply of cancer cells, and triggers multiple cell death pathways, explains its potent and selective effect against MYCN-amplified cells [1] [3].

References

Pyrrolomycin C toxicity profile compared to other uncouplers

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Toxicity and Uncoupling Activity

The table below summarizes key quantitative data from various experimental models to help you objectively compare Pyrrolomycin C with other uncouplers.

Compound Cell-Based Toxicity (IC₅₀) Antibacterial Activity (MIC vs S. aureus) Uncoupling Activity (Mitochondria) Key Experimental Models
This compound 0.62 μM (HepG2 cells) [1] 0.1 μg/mL [1] Submicromolar (more active than Pyr D) [2] [3] Human cell lines, isolated rat liver mitochondria, bacterial cultures [2] [1] [3]
Pyrrolomycin D 1.1 μM (HepG2 cells) [1] 0.025 μg/mL [1] Submicromolar (more active in inverted membranes) [2] [3] Human cell lines, isolated rat liver mitochondria, bacterial cultures [2] [1] [3]
Classical Uncoupler (CCCP) Information not available in search results Information not available in search results An order of magnitude less potent than pyrrolomycins in bacterial membrane depolarization [1] Bacterial cultures, artificial bilayer lipid membranes (BLM) [1]
Novel Derivative (MP1) 0.096 μM (BE-2c neuroblastoma cells) [4] Information not available in search results Implied by mitochondrial morphology changes (cristae loss, rounding) [4] MYCN-amplified neuroblastoma cell lines, mouse xenograft models [4]
Dinitrophenol (DNP) Information not available in search results Information not available in search results A classical, potent protonophore with a known narrow therapeutic window [5] Historical and recent rodent/non-human primate studies for metabolic diseases [5]

Detailed Experimental Protocols

For researchers aiming to replicate or evaluate these findings, here is a detailed breakdown of the key methodologies cited in the data.

  • Cell Viability (Cytotoxicity) Assays

    • Purpose: To determine the concentration of a compound that inhibits the growth of 50% of cells (IC₅₀).
    • Typical Protocol: Cells (e.g., HepG2, HEK-293, or cancer cell lines like BE-2c) are seeded in 96-well plates and treated with a range of compound concentrations for a set period (e.g., 18 hours). Viability is measured using reagents like MTT (3-(4,5-Dimethylthiazol-2yl)-2,5-Diphenyltetrazolium), which is metabolized by live cells to a colored formazan product. The absorbance is measured, and data is analyzed with non-linear regression software (e.g., GraphPad Prism) to calculate IC₅₀ values [1] [4].
  • Mitochondrial Respiration and Membrane Potential (ΔΨ) Assays

    • Purpose: To directly observe the uncoupling effect, evidenced by stimulated oxygen consumption and a drop in mitochondrial membrane potential.
    • Typical Protocol: Mitochondria are isolated from tissues like rat liver. The membrane potential is measured using potentiometric fluorescent probes (e.g., safranine O). Oxygen consumption rates (OCR) of the mitochondria are measured with a Clark-type oxygen electrode. An uncoupler like this compound stimulates OCR in state 4 respiration (without ADP), confirming the collapse of the proton gradient independent of ATP synthesis [2] [3].
  • Planar Bilayer Lipid Membrane (BLM) Electrophysiology

    • Purpose: To provide direct evidence of protonophoric activity in a protein-free system.
    • Typical Protocol: A synthetic lipid membrane is formed in an aperture between two electrolyte solutions. The compound of interest is added, and the transmembrane current is measured under a voltage clamp. Pyrrolomycin D, for instance, demonstrated voltage-dependent proton transport, and its activity was maximal at a pH close to its pKa and could be inhibited by the dipole modifier phloretin—hallmarks of an anionic protonophore [2] [1] [3].
  • Antibacterial Susceptibility Testing (MIC Determination)

    • Purpose: To determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
    • Typical Protocol: Performed according to standard guidelines (e.g., CLSI) in cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial suspensions are incubated with serial dilutions of the antibiotic. The MIC is the lowest concentration that prevents visible growth after a set incubation period. A key finding for pyrrolomycins is that their apparent Gram-positive specificity is overcome in efflux pump-deficient E. coli (e.g., ΔtolC), and their activity is significantly reduced by the presence of albumin in the medium [1].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the established mechanism of Pyrrolomycins and a generalized workflow for profiling their uncoupler activity.

cluster_mechanism Mechanism of Action: Protonophore cluster_workflow Key Experimental Profiling Workflow Hplus_out High H⁺ (Intermembrane Space) Uncoupler_Out Pyrrolomycin (protonated form) Hplus_out->Uncoupler_Out 1. Binds H⁺ Uncoupler_In Pyrrolomycin (deprotonated form) Uncoupler_Out->Uncoupler_In 2. Diffuses inward Uncoupler_In->Uncoupler_Out 4. Diffuses back Hplus_in Low H⁺ (Mitochondrial Matrix) Uncoupler_In->Hplus_in 3. Releases H⁺ Start Compound of Interest (e.g., this compound) Step1 In-Vitro Screening (Cell Viability / MIC Assays) Start->Step1 Step2 Confirm Uncoupling Activity (Mitochondrial OCR & ΔΨ) Step1->Step2 Step3 Elucidate Direct Mechanism (BLM Electrophysiology) Step2->Step3 Step4 Evaluate Therapeutic Potential (In-Vivo Toxicology & Efficacy) Step3->Step4

Key Insights for Research and Development

  • Potency vs. Toxicity is Context-Dependent: this compound is an extremely potent antibiotic and uncoupler, but its toxicity in human cell lines is a critical consideration [1]. The search for novel derivatives like MP1 aims to improve this profile by increasing selectivity, for instance, towards cancer cells with specific vulnerabilities like MYCN amplification [4].
  • The Albumin Effect is Crucial: Antibacterial and cytotoxicity data can be highly influenced by serum proteins. The MIC of Pyrrolomycin D against S. aureus increases dramatically (from 0.025 μg/mL to 25 μg/mL) in the presence of bovine serum albumin (BSA) [1]. This must be factored into experimental design and data interpretation.
  • Look to Newer Derivatives: The field is actively moving beyond the classic natural products. Compounds like MP1 and others in the marinopyrrole family represent a second generation with ongoing optimization for improved drug-like properties, including lower clogP values for better solubility [6] [4].

References

Pyrrolomycin C tissue distribution and pharmacokinetic parameters

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Biodistribution Profile of MP1

MP1 is a novel marinopyrrole/pyrrolomycin derivative with improved drug-like properties, developed to target MYCN-amplified neuroblastoma [1] [2]. The quantitative data below was generated using a validated LC-MS/MS method in mouse studies [1].

Table 1: Bioanalytical Method Validation and Key Findings for MP1

Parameter Details / Value
Analytical Method LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)
Linear Range 0.2 - 500 ng/mL [1]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL [1]
Sample Preparation Solid-Phase Extraction (SPE) with methanol as eluting solvent [1]
Extraction Recovery >90% across low, medium, and high quality control concentrations [1]
Key Application Method successfully applied to assess solubility, in-vitro metabolism, plasma protein binding, and bio-distribution studies of MP1 [1]
In Vivo Efficacy MP1 combined with temsirolimus produced a complete response in 3 out of 5 tumor-bearing mice in a pilot study [2]

Experimental Protocols for Bioanalysis

The robust data for MP1 was generated using the following detailed experimental methodology [1]:

  • Chromatography: Separation was achieved using a Waters Acquity UPLC BEH C18 column (1.7 µm, 100 × 2.1 mm).
  • Mobile Phase: A mixture of 0.1% acetic acid in water (10%) and methanol (90%) was used in an isocratic elution at a flow rate of 0.25 mL/min.
  • Mass Spectrometry: The mass spectrometer operated in negative electrospray ionization (ESI-) mode, using Multiple Reaction Monitoring (MRM) with a transition of 324.10 > 168.30 m/z for MP1.
  • Sample Processing: Plasma and tissue samples were processed using solid-phase extraction (SPE), which provided reproducible and high recovery rates with minimal matrix effect.

The workflow for this analytical method and its application in a preclinical study can be summarized as follows:

Sample Collection (Mouse Plasma/Tissue) Sample Collection (Mouse Plasma/Tissue) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Collection (Mouse Plasma/Tissue)->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Acquisition (MRM Mode) Data Acquisition (MRM Mode) LC-MS/MS Analysis->Data Acquisition (MRM Mode) Quantification (0.2-500 ng/mL) Quantification (0.2-500 ng/mL) Data Acquisition (MRM Mode)->Quantification (0.2-500 ng/mL) Application: Biodistribution & PK Study Application: Biodistribution & PK Study Quantification (0.2-500 ng/mL)->Application: Biodistribution & PK Study In Vivo Efficacy Assessment In Vivo Efficacy Assessment Application: Biodistribution & PK Study->In Vivo Efficacy Assessment

Insights from Related Pyrrolomycins

Although direct data for pyrrolomycin C is lacking, research on its close analogs provides context for its potential behavior:

  • Mechanism as a Protonophore: Studies have revealed that pyrrolomycins C and D are potent protonophores. They disrupt the proton gradient across bacterial membranes, which uncouples oxidative phosphorylation [3] [4]. This mechanism, which affects fundamental energy production, is also likely relevant to their observed anticancer activity.
  • Structural Modifications: The high halogenation of natural pyrrolomycins is linked to both their biological activity and high cytotoxicity. Recent synthetic efforts focus on replacing halogens with groups like nitro to improve the therapeutic window and drug-like properties, indicating an active field of research to optimize this compound class [5] [6].

References

Pyrrolomycin C synthetic derivatives with improved drug-like properties

Author: Smolecule Technical Support Team. Date: February 2026

Background on Pyrrolomycins

Pyrrolomycins are a family of highly halogenated natural compounds initially recognized for their potent antibacterial activity and later investigated for their anticancer properties [1] [2]. A key challenge for their development is their inherent poor solubility and potential off-target toxicity [1].

Pyrrolomycin C itself is known for its potent activity, often demonstrating cytotoxic effects in the sub-micromolar range (IC50 < 1 µM) across various cancer cell lines [1]. Furthermore, its mechanism of action as a natural protonophore has been identified, meaning it disrupts the proton gradient across membranes, which uncouples oxidative phosphorylation and leads to rapid depolarization of cellular membranes [3].

Synthetic Efforts and Improved Derivatives

Medicinal chemistry efforts are indeed underway to address the limitations of natural pyrrolomycins. Research indicates that these efforts have yielded synthetic derivatives with:

  • Improved drug-like properties, such as better solubility and selectivity [1].
  • Enhanced potency against challenging cancer models, including MYCN-driven neuroblastoma, medulloblastoma, and drug-resistant multiple myeloma [1].

One prominent example is a derivative called MP1. In pre-clinical studies, MP1 showed high potency in MYCN-amplified neuroblastoma cells, with an IC50 of 0.096 µM. It was designed with a lower calculated logP (clogP of 3.8) compared to older marinopyrrole compounds, indicating an intentional improvement in physicochemical properties [4]. However, the specific structural changes that differentiate MP1 from this compound were not detailed in the available literature.

Mechanism of Action Pathway

The following diagram illustrates the known mechanism of action for this compound and its derivatives, which contributes to their cytotoxic effects.

G Pyrrolomycin Pyrrolomycin MembraneDepolarization Membrane Depolarization Pyrrolomycin->MembraneDepolarization Protonophore Action OxidativePhosphorylation Uncoupling of Oxidative Phosphorylation MembraneDepolarization->OxidativePhosphorylation ATPDepletion ATP Depletion OxidativePhosphorylation->ATPDepletion CellDeath Cytotoxicity / Cell Death ATPDepletion->CellDeath

Comparative Data on Natural Pyrrolomycins

The table below summarizes the activity of selected natural pyrrolomycins against Gram-positive bacteria to illustrate their spectrum. Please note that this data is for the natural compounds and not their improved synthetic derivatives.

Compound Activity Against S. aureus (MIC in µg/mL) Key Characteristics
Pyrrolomycin D 0.025 µg/mL [3] Most potent natural analog [3]
This compound 0.1 µg/mL [3] Potent activity; used as a starting point for derivatization [1]
Pyrrolomycin J 1.5 µg/mL [3] Methoxy analogue with reduced activity [3]

MIC: Minimum Inhibitory Concentration.

References

×

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

324.904489 Da

Monoisotopic Mass

322.907439 Da

Heavy Atom Count

18

Wikipedia

Pyrrolomycin C

Dates

Last modified: 02-18-2024

Explore Compound Types